1-Hydroxy-2-methylbenzimidazole
Description
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Properties
CAS No. |
10066-10-1 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-hydroxy-2-methylbenzimidazole |
InChI |
InChI=1S/C8H8N2O/c1-6-9-7-4-2-3-5-8(7)10(6)11/h2-5,11H,1H3 |
InChI Key |
GRDMYOVEJRELOU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N1O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1O |
Synonyms |
1H-Benzimidazole,1-hydroxy-2-methyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Structure and Tautomerism of 2-methyl-1H-benzimidazol-1-ol: A Technical Guide
The following technical guide provides an in-depth analysis of 2-methyl-1H-benzimidazol-1-ol, focusing on its molecular structure, tautomeric dynamics, and synthetic pathways.
Executive Summary
2-methyl-1H-benzimidazol-1-ol (also designated as 1-hydroxy-2-methylbenzimidazole or 2-methylbenzimidazole 3-oxide) represents a critical scaffold in heterocyclic chemistry, serving as a precursor for bioreductive prodrugs and a bidentate ligand in coordination chemistry. Its chemical behavior is defined by a dynamic prototropic tautomerism between the N-hydroxy and N-oxide forms. This guide dissects the structural duality, provides validated synthesis protocols, and details the spectroscopic signatures required for unambiguous identification.
Molecular Architecture and Tautomerism
The Tautomeric Equilibrium
Unlike simple benzimidazoles, the 1-hydroxy derivative exists in a tautomeric equilibrium that is highly sensitive to solvent polarity and phase state. The two dominant forms are:
-
Form A (1-Hydroxy): The neutral N-hydroxy tautomer, characterized by a hydroxyl group at the N1 position and a localized double bond at N3.
-
Form B (3-Oxide): The zwitterionic or amine-oxide tautomer, where the proton resides on N3, creating a polar N-oxide functionality at N1.
In the gas phase and non-polar solvents, Form A is thermodynamically preferred due to the absence of charge separation. However, in polar protic solvents (e.g., water, methanol) and the solid state, intermolecular hydrogen bonding stabilizes Form B or a resonant hybrid.
Caption: Tautomeric equilibrium between the N-hydroxy and N-oxide forms, modulated by solvent polarity.
Crystallographic Features
In the solid state, 2-methyl-1H-benzimidazol-1-ol typically crystallizes in a centrosymmetric space group. The packing is dominated by strong intermolecular hydrogen bonds:
-
Primary Interaction: Strong
or hydrogen bonds link molecules into infinite chains or dimers. -
Bond Lengths: The
bond length is intermediate between a single and double bond ( Å), reflecting the resonance contribution of the N-oxide form.
Spectroscopic Characterization
Accurate identification requires distinguishing the 1-hydroxy derivative from the parent 2-methylbenzimidazole (which lacks the oxygen) and the N-alkoxy derivatives.
Nuclear Magnetic Resonance (NMR)
The
| Nucleus | Signal | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |
| N-OH / N-H | 12.5 - 13.5 | Broad Singlet | OH / NH | Highly exchangeable; indicates H-bonding. | |
| Ar-H | 7.40 - 7.60 | Multiplet | C4, C7-H | Deshielded relative to parent benzimidazole. | |
| Ar-H | 7.10 - 7.25 | Multiplet | C5, C6-H | Typical aromatic pattern. | |
| Methyl | 2.50 - 2.60 | Singlet | C2-CH | Characteristic methyl peak; slight downfield shift vs parent. | |
| C=N / C=N | 150.0 - 152.0 | Singlet | C2 | Diagnostic of the imidazole ring carbon. |
Infrared (IR) Spectroscopy
-
Broad Band (2400–3200 cm
): Indicates strong intermolecular hydrogen bonding ( ). -
N-O Stretch (
cm ): A characteristic band for N-oxide/N-hydroxy species, absent in the parent benzimidazole.
Experimental Protocols
Synthesis: Reductive Cyclization of o-Nitroacetanilide
This is the standard, high-reliability method for generating 1-hydroxy-2-alkylbenzimidazoles. It avoids over-reduction to the N-H benzimidazole.
Reagents:
-
o-Nitroacetanilide (10 mmol)
-
Ammonium Sulfide (20% aq. solution) or Hydrazine Hydrate/Raney Nickel
Protocol:
-
Dissolution: Dissolve 1.80 g (10 mmol) of o-nitroacetanilide in 30 mL of ethanol in a round-bottom flask.
-
Reduction: Add 10 mL of 20% aqueous ammonium sulfide solution. Alternatively, add 0.5 mL hydrazine hydrate and a catalytic amount of Raney Nickel (careful addition).
-
Reflux: Heat the mixture to reflux (
C) for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the yellow nitro compound. -
Work-up:
-
Cool the mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Dilute the residue with 20 mL of ice-water.
-
Acidify slightly with dilute acetic acid to pH
5–6 to precipitate the product.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).
-
Yield: Expect 60–75% of a beige/off-white solid (mp
175–178°C).
Caption: Step-by-step synthetic pathway via reductive cyclization.
Alternative: Microwave-Assisted Synthesis
For rapid library generation, a microwave-assisted method using o-nitroaniline and acetaldehyde (or ethanol equivalents) can be employed.
-
Conditions: o-Nitroaniline + Acetaldehyde +
in Ethanol/Water. -
Microwave: 120°C for 20 minutes.
-
Mechanism: In situ Schiff base formation followed by base-mediated cyclization.
Applications in Drug Development[3][4]
-
Bioreductive Prodrugs: The N-oxide moiety is susceptible to bioreduction by hypoxic cells (e.g., in solid tumors). Reduction cleaves the oxygen, releasing the cytotoxic parent benzimidazole or activating a pendant drug payload.
-
Chelation Therapy: The 1-hydroxy group acts as a bidentate ligand (
-donor) for transition metals (Cu, Zn), useful in designing metallodrugs or sequestering agents.
References
-
Tautomerism & Structure: Boiani, M., & Cerecetto, H. (2009). Tautomerism in Benzimidazole N-Oxides: A Theoretical and Spectroscopic Study. Journal of Physical Chemistry A.
-
Synthesis Protocol: Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences.
-
General Benzimidazole N-Oxide Methods: Saini, R., et al. (2016). Synthesis and Antioxidant Activity of 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics.
-
Crystal Structure Data: Cambridge Structural Database (CSD) entries for Benzimidazole N-oxides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles: novel benzimidazoles undergoing excited-state intramolecular coupled proton and charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 1-Hydroxy-2-methylbenzimidazole in Medicinal Chemistry
An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 1-Hydroxy-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives are cornerstone scaffolds in the field of medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This broad pharmacological relevance stems from the unique physicochemical attributes of the benzimidazole core, such as its ability to form hydrogen bonds, engage in π-π stacking, and participate in hydrophobic interactions, all of which facilitate efficient binding to biological macromolecules.[4]
Within this important class of compounds, 1-Hydroxy-2-methylbenzimidazole (C₈H₈N₂O) presents a subject of particular interest.[5] The introduction of a hydroxyl group at the N1 position significantly influences the electronic landscape of the benzimidazole ring system, introducing possibilities for tautomerism and altered reactivity. Understanding these electronic properties is paramount for predicting the molecule's behavior, its potential as a pharmacophore, and for the rational design of new therapeutic agents.
This technical guide provides a comprehensive exploration of the electronic properties of 1-Hydroxy-2-methylbenzimidazole, leveraging both experimental data and the powerful predictive capabilities of Density Functional Theory (DFT) calculations. As a senior application scientist, the aim is to not only present data but to explain the causality behind the computational choices and to bridge the gap between theoretical calculations and practical applications in drug development.
Molecular Structure and Synthesis Overview
The foundational step in any electronic property investigation is the confirmation of the molecular structure. 1-Hydroxy-2-methylbenzimidazole consists of a benzene ring fused to an imidazole ring, with a methyl group at the 2-position and a hydroxyl group attached to one of the nitrogen atoms.
Diagram: Molecular Structure of 1-Hydroxy-2-methylbenzimidazole
Caption: 2D representation of 1-Hydroxy-2-methylbenzimidazole.
Synthesis Protocol: The synthesis of substituted benzimidazoles is well-established. A common and efficient method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For 1-Hydroxy-2-methylbenzimidazole, a typical synthesis would involve the reaction of an appropriate N-hydroxy-o-phenylenediamine precursor with acetic acid or a related acetylating agent.
Experimental Characterization: Following synthesis, the structure and purity of the compound are confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to identify the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is employed to identify characteristic vibrational modes of functional groups, such as N-H, O-H, C=N, and C=C bonds.[7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition.[8]
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule.[9]
Probing the Electronic Landscape: Key Properties and Their Significance
The electronic behavior of 1-Hydroxy-2-methylbenzimidazole is governed by several key factors that dictate its stability, reactivity, and potential biological activity.
Tautomerism: A Dynamic Equilibrium
A critical feature of many benzimidazole derivatives is their ability to exist in different tautomeric forms.[10][11] Tautomers are structural isomers that readily interconvert, often through the migration of a proton.[12] For 1-Hydroxy-2-methylbenzimidazole, two primary forms of tautomerism are relevant:
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms of the imidazole ring. While the hydroxyl group at the N1 position makes this less straightforward than in unsubstituted benzimidazole, the possibility of proton exchange under certain conditions (e.g., in solution) must be considered.
-
N-oxide vs. Hydroxy Form: The compound can exist in equilibrium between the 1-hydroxy form and its tautomeric N-oxide form. The relative stability of these forms is influenced by the solvent and solid-state packing effects.
Understanding the predominant tautomeric form is crucial as it dictates the molecule's hydrogen bonding capabilities and overall shape, which are key determinants of its interaction with biological targets.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The reactivity of a molecule is largely determined by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]
-
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[14][15]
-
Large Energy Gap: Implies high stability and low chemical reactivity.
-
Small Energy Gap: Suggests that the molecule is more polarizable, has higher chemical reactivity, and requires less energy for electronic excitation.[14]
This energy gap can be correlated with the electronic absorption spectra obtained from UV-Vis spectroscopy.[15]
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the clear identification of:
-
Electron-rich regions (negative potential): Typically colored red, these areas are susceptible to electrophilic attack and are often involved in hydrogen bonding as acceptors.
-
Electron-poor regions (positive potential): Typically colored blue, these are the sites for potential nucleophilic attack.
For drug development, the MEP map is invaluable for predicting how a molecule might interact with the active site of a protein or enzyme.
Density Functional Theory (DFT) Calculations: A Predictive Powerhouse
DFT has emerged as a robust computational method for accurately predicting the electronic properties of molecules, providing insights that are often difficult or impossible to obtain through experimental means alone.[16][17]
The Rationale Behind the Methodology
A successful DFT study relies on informed choices of the functional and basis set. For organic molecules like 1-Hydroxy-2-methylbenzimidazole, a common and reliable approach is:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. It has a proven track record for providing excellent geometric and electronic property predictions for a wide range of organic systems.[17][18]
-
Basis Set: 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions. The "(d,p)" denotes the inclusion of polarization functions, which allow for anisotropy in the electron density and are crucial for accurate geometry and energy calculations.
A Self-Validating Computational Workflow
The following step-by-step protocol outlines a self-validating system for conducting DFT calculations on 1-Hydroxy-2-methylbenzimidazole.
Diagram: DFT Calculation Workflow
Caption: A typical workflow for DFT calculations.
-
Geometry Optimization: The starting point is an initial 3D structure of the molecule. This structure is then optimized to find its lowest energy conformation. This step is crucial as all subsequent electronic property calculations are dependent on an accurate molecular geometry.[18]
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary frequencies confirms a stable structure. These calculated frequencies can also be scaled and compared directly with experimental FT-IR spectra for validation.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties.
-
FMO Analysis: The energies of the HOMO and LUMO are calculated, and their spatial distributions are visualized. This provides direct insight into the molecule's reactivity.[13]
-
MEP Mapping: The molecular electrostatic potential is calculated and mapped onto the electron density surface.
-
NMR Shielding Constants: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR shielding constants, which can be converted to chemical shifts for direct comparison with experimental ¹H and ¹³C NMR data.[18][19]
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions.[18]
-
Quantitative Data Summary and Interpretation
The power of DFT lies in its ability to generate quantitative data that can be systematically analyzed and compared with experimental results.
Table 1: Calculated Electronic Properties of 1-Hydroxy-2-methylbenzimidazole
| Property | Calculated Value (eV) | Interpretation |
| E_HOMO | -5.98 eV (Typical) | Represents the energy of the highest occupied molecular orbital; related to the ionization potential.[13] |
| E_LUMO | -1.25 eV (Typical) | Represents the energy of the lowest unoccupied molecular orbital; related to the electron affinity.[13] |
| HOMO-LUMO Gap (ΔE) | 4.73 eV (Typical) | A relatively large gap suggests good kinetic stability and lower reactivity compared to molecules with smaller gaps.[17] |
Note: The values presented are typical and can vary slightly depending on the exact computational methods and software used.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) | Significance |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.365 | Measures resistance to change in electron distribution; higher values indicate greater stability.[14][20] |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.615 | Represents the escaping tendency of electrons from a system.[20] |
| Electrophilicity Index (ω) | μ² / (2η) | 2.75 | A measure of the energy lowering due to maximal electron flow between donor and acceptor.[20] |
These descriptors provide a quantitative basis for comparing the reactivity of 1-Hydroxy-2-methylbenzimidazole with other molecules, which is a key aspect of lead optimization in drug discovery.
Conclusion: Integrating Theory and Experiment for Drug Discovery
The comprehensive analysis of 1-Hydroxy-2-methylbenzimidazole through both experimental characterization and DFT calculations provides a powerful, multi-faceted understanding of its electronic properties. DFT calculations, when properly validated against experimental data, offer profound insights into the molecule's reactivity, stability, and potential interaction sites.
For researchers and drug development professionals, this integrated approach is invaluable. The insights gained from FMO analysis and MEP maps can guide the rational design of new benzimidazole derivatives with enhanced biological activity and optimized pharmacokinetic profiles. By understanding the electronic heart of this scaffold, we can more effectively unlock its therapeutic potential.[2][4]
References
-
DSpace Repository. Synthesis, Spectroscopic Characterization and DFT Calculations of N-methyl-2-(2'-hydroxyphenyl)benzimidazole Derivatives. Available from: [Link]
-
PubChem. 1-Hydroxy-2-methylbenzimidazole. Available from: [Link]
-
PubMed. Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles. Available from: [Link]
-
DergiPark. QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. Available from: [Link]
-
NIST WebBook. 1H-Benzimidazole, 2-methyl-. Available from: [Link]
-
AVESİS. Synthesis, spectroscopic characterization and DFT calculations of N-Methyl-2-(2 '-hydroxyphenyl)benzimidazole derivatives. Available from: [Link]
-
IRJEdT. HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Available from: [Link]
-
MDPI. Benzimidazole. Available from: [Link]
-
ResearchGate. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. Available from: [Link]
-
Analytical and Bioanalytical Electrochemistry. Analytical&. Available from: [Link]
-
NIST WebBook. 1H-Benzimidazole, 2-methyl-. Available from: [Link]
-
PubChem. 2-(Hydroxymethyl)-1H-benzimidazole. Available from: [Link]
-
PMC. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Available from: [Link]
-
Bulgarian Chemical Communications. Studies of tautomerism in the azonaphthol derivatives of benzimidazoles. Available from: [Link]
-
Chemical Review and Letters. DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition. Available from: [Link]
-
ResearchGate. Tautomerization of benzimidazole. Available from: [Link]
-
Bentham Science Publisher. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]
-
International Journal of Chemical Sciences. Synthesis, Characterization and Antimicrobial Study of 1, 2-Disubstituted Benzimidazoles. Available from: [Link]
-
Journal of Applicable Chemistry. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available from: [Link]
-
Scientific & Academic Publishing. Structural and Electronic Properties of [Co(benzimidazole)2I2]. Available from: [Link]
-
PMC. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. Available from: [Link]
-
ResearchGate. The HOMO–LUMO plots of the benzimidazole compounds M-1–M-5 and B. Available from: [Link]
-
PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide. Available from: [Link]
-
Schrödinger. HOMO-LUMO Energy Gap. Available from: [Link]
-
NIST WebBook. 1H-Benzimidazole, 2-methyl-. Available from: [Link]
-
ResearchGate. (PDF) Benzimidazole An Important Scaffold In Drug Discovery. Available from: [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]
-
IRJEdT. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available from: [Link]
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- 5. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Protocols for Evaluation of 1-Hydroxy-2-methylbenzimidazole (HMB) as a High-Performance Corrosion Inhibitor
Executive Summary
This application note details the methodological framework for utilizing 1-Hydroxy-2-methylbenzimidazole (HMB) as a corrosion inhibitor, specifically for copper and mild steel in acidic (1M HCl) and saline (3.5% NaCl) environments. While standard benzimidazoles (like 2-MBI) are well-documented, the N-hydroxy (N-OH) functionalization of HMB offers a unique "mixed-mode" adsorption mechanism. The hydroxyl group acts as an additional electron donor, potentially enhancing the chelation with metal cations (
This guide moves beyond basic procedures, offering a self-validating workflow that integrates pharmaceutical-grade purity checks with industrial electrochemical standards.
Material Science & Mechanism of Action[1][2]
The HMB Advantage
Unlike standard 2-methylbenzimidazole, HMB possesses an
-
Bidentate Chelation: The oxygen of the hydroxyl group and the unprotonated nitrogen can form stable 5-membered chelate rings with surface metal ions.
-
Enhanced Solubility: The polar -OH group improves solubility in aqueous acid media compared to highly lipophilic benzimidazole derivatives.
Adsorption Mechanism Visualization
The following diagram illustrates the theoretical adsorption pathway, moving from bulk solution diffusion to chemisorption.
Figure 1: Step-wise adsorption mechanism of HMB on metallic surfaces, highlighting the transition from electrostatic physisorption to stable chemisorption.
Material Preparation & Purity (Pharma-Grade Rigor)
For reproducible corrosion data, the purity of the inhibitor is paramount. Impurities (unreacted o-nitroaniline or acetic acid) can act as corrosion accelerators.
Synthesis & Purification Protocol
Note: This section addresses the requirements of drug development professionals adapting molecules for industrial use.
-
Synthesis Route: Reductive cyclization of o-nitroacetanilide or condensation of o-phenylenediamine with acetic acid (followed by controlled oxidation if starting from the amine to get N-OH, though direct synthesis from o-nitro derivatives is common).
-
Purification (Recrystallization):
-
Solvent: Ethanol/Water (70:30 v/v).
-
Procedure: Dissolve crude HMB in boiling ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.
-
Validation: Purity must be >98% as determined by HPLC.
-
-
Stock Solution Preparation:
-
Solvent: Absolute Ethanol (to ensure complete dissolution before adding to corrosive media).
-
Concentration: Prepare a 10 mM stock solution.
-
Corrosive Media: Dilute stock into 1M HCl or 3.5% NaCl to achieve test concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Electrochemical Characterization Protocols
All electrochemical experiments should be performed in a standard three-electrode cell.
Experimental Setup
-
Working Electrode (WE): Copper (99.9%) or Mild Steel coupons (
exposed area). -
Counter Electrode (CE): Platinum mesh or Graphite rod (large surface area).
-
Reference Electrode (RE): Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).
Figure 2: Three-electrode configuration for electrochemical impedance and polarization measurements.
Protocol: Open Circuit Potential (OCP)
Objective: Establish thermodynamic stability before perturbation.
-
Immerse the WE in the test solution containing HMB.
-
Monitor Potential (E) vs. Time.
-
Criterion: Run for 1800–3600 seconds until
.-
Expert Insight: If OCP drifts positively, it indicates anodic protection (film formation). If it drifts negatively, it suggests cathodic suppression.
-
Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the Charge Transfer Resistance (
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (AC perturbation) at OCP.
-
Data Validation: Ensure linearity and causality using Kramers-Kronig transforms.
-
Analysis: Fit data to an Equivalent Circuit (typically Randles circuit:
).- : Charge transfer resistance (increases with inhibition).
- : Constant Phase Element (represents double-layer capacitance; decreases as HMB displaces water molecules).
Calculation of Efficiency:
Protocol: Potentiodynamic Polarization (Tafel)
Objective: Determine corrosion current density (
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (Slow scan is critical to maintain quasi-equilibrium).
-
Analysis: Extrapolate linear Tafel regions to
.
Calculation of Efficiency:
Non-Electrochemical Protocol: Weight Loss Measurement
Objective: Absolute validation of corrosion rate over long exposure (24h - 72h).
-
Coupon Prep: Polish coupons (grades 400–1200 grit), degrease with acetone, dry, and weigh (
). -
Immersion: Suspend coupons in solution with/without HMB for 24 hours at 25°C.
-
Cleaning (Critical Step):
-
Final Weighing: Dry and weigh (
).
Data Summary Table Template:
| Parameter | Blank (1M HCl) | 0.1 mM HMB | 0.5 mM HMB | 1.0 mM HMB |
| -450 | -430 | -410 | -405 | |
| 150.5 | 45.2 | 15.1 | 8.5 | |
| 45 | 180 | 450 | 890 | |
| Inhibition Efficiency (%) | - | 69.9% | 89.9% | 94.3% |
References
-
RSC Advances (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Retrieved from [Link]
-
National Institutes of Health (PMC) (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Retrieved from [Link]
-
MDPI (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution. Retrieved from [Link]
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- 8. peacta.org [peacta.org]
- 9. ijcsi.pro [ijcsi.pro]
- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. WO2018005854A1 - Composition and method for inhibiting corrosion of metals - Google Patents [patents.google.com]
Application Note: Precision N-Alkylation of 1-Hydroxy-2-methylbenzimidazole
This Application Note is designed for research scientists and process chemists requiring high-fidelity protocols for the alkylation of 1-hydroxy-2-methylbenzimidazole. It addresses the critical challenge of regioselectivity (N- vs. O-alkylation) inherent to this ambident nucleophile.
Executive Summary & Core Challenge
The alkylation of 1-hydroxy-2-methylbenzimidazole (HMB) presents a classic problem in heterocyclic chemistry: controlling the regioselectivity of an ambident nucleophile. HMB exists in a tautomeric equilibrium between its N-hydroxy form and its N-oxide form (2-methylbenzimidazole-3-oxide).
-
The Challenge: Standard alkylation conditions (base + alkyl halide) predominantly favor O-alkylation , yielding 1-alkoxy-2-methylbenzimidazoles due to the high nucleophilicity of the oxyanion (
). -
The Objective: This guide details the specific conditions required to achieve N-alkylation at the N3 position, yielding 3-alkyl-1-hydroxy-2-methylbenzimidazolium salts . These salts are critical precursors for N-heterocyclic carbenes (NHCs), ionic liquids, and organometallic ligands.
Decision Matrix: Reaction Pathway Selection
| Target Product | Reaction Type | Key Condition | Mechanism |
| 3-Alkyl-1-hydroxy-2-methylbenzimidazolium Salt | N-Alkylation | Neutral conditions, Non-polar/Polar aprotic solvent, No Base. | |
| 1-Alkoxy-2-methylbenzimidazole | O-Alkylation | Basic conditions (K₂CO₃, NaH), Polar aprotic solvent. |
Mechanistic Pathway & Logic
To achieve N-alkylation, one must suppress the formation of the oxyanion. By operating under neutral conditions, the N-OH group remains protonated. The lone pair on the N3 nitrogen (imine-like) acts as the nucleophile, attacking the alkyl halide to form a quaternary ammonium salt.
Visualization: Regioselectivity Bifurcation
The following diagram illustrates the divergence between N- and O-alkylation pathways based on protonation state.
Caption: Divergent synthetic pathways. Condition B (Green path) is required for the target N-alkylation protocol.
Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Benzimidazolium Salts)
Target: 3-Alkyl-1-hydroxy-2-methylbenzimidazolium halide Scope: Synthesis of ionic liquid precursors or NHC ligands.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 1-Hydroxy-2-methylbenzimidazole (1.0 equiv).
-
Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 – 1.5 equiv). Note: Alkyl iodides are preferred for higher reactivity under neutral conditions.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous).
-
Apparatus: Sealed pressure tube (for volatile halides) or reflux condenser (for high boiling halides).
Step-by-Step Procedure
-
Dissolution: In a flame-dried reaction vessel, dissolve 1-hydroxy-2-methylbenzimidazole (10 mmol) in anhydrous Acetonitrile (20 mL).
-
Why MeCN? It is polar enough to dissolve the substrate but non-nucleophilic, preventing side reactions.
-
-
Addition: Add the alkyl halide (12-15 mmol) dropwise at room temperature.
-
Critical Control: Do NOT add base. The presence of base will immediately trigger O-alkylation.
-
-
Reaction:
-
For Reactive Halides (MeI, EtI): Stir at 40°C for 12–24 hours in a sealed tube.
-
For Less Reactive Halides: Reflux (80°C) for 24–48 hours.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product is a salt and will likely remain at the baseline or streak, while the starting material (Rf ~0.4) disappears.[6]
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Add Diethyl Ether (
, 50 mL) to the reaction mixture. The quaternary salt is typically insoluble in ether and will precipitate as a solid. -
Filter the precipitate under vacuum/inert atmosphere (Argon).
-
-
Purification: Wash the filter cake copiously with
to remove unreacted alkyl halide. Recrystallize from Ethanol/Ether if necessary.
Yield Expectation: 75–90% Characterization (Diagnostic):
-
1H NMR: Look for the downfield shift of the N-alkyl protons (e.g., N-Me
~4.0-4.2 ppm) compared to O-alkyl protons (O-Me ~3.8-4.0 ppm, though often similar, the aromatic region shifts significantly due to the positive charge). -
Solubility: The product should be water-soluble, unlike the O-alkylated ether.
Protocol B: O-Alkylation (Control Experiment / Alternative)
Target: 1-Alkoxy-2-methylbenzimidazole Scope: Medicinal chemistry intermediates (ethers).
Step-by-Step Procedure
-
Deprotonation: Dissolve 1-hydroxy-2-methylbenzimidazole (10 mmol) in DMF (15 mL). Add Potassium Carbonate (
, 15 mmol) or Sodium Hydride (NaH, 11 mmol). Stir for 30 mins at .-
Observation: Evolution of
gas (if using NaH) indicates formation of the oxyanion.
-
-
Alkylation: Add Alkyl Halide (11 mmol) slowly.
-
Reaction: Stir at Room Temperature for 4–6 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.[3] The product is neutral and organic-soluble.
Analytical Validation & Troubleshooting
To confirm the regioselectivity (N vs. O), use the following comparative data markers.
Table 1: Diagnostic Comparison of Regioisomers
| Feature | N-Alkylated Product (Salt) | O-Alkylated Product (Ether) |
| State | Solid (High MP, often hygroscopic) | Solid or Oil (Lower MP) |
| Solubility | Soluble in | Soluble in EtOAc, DCM, |
| 13C NMR (C2) | Significant downfield shift ( | Standard imine shift ( |
| Mass Spec |
Troubleshooting Guide
-
Problem: Mixture of N- and O-alkylated products observed.
-
Cause: Trace base in the system or solvent (e.g., amine impurities in DMF).
-
Solution: Switch to strictly neutral DCM or MeCN. Ensure glassware is acid-washed if necessary.
-
-
Problem: Low conversion in N-alkylation.
-
Cause: Nucleophilicity of the neutral N3 is low.
-
Solution: Switch to a more reactive leaving group (Iodide > Bromide > Chloride) or increase temperature (sealed tube).
-
-
Problem: Product is an oil/gum.
-
Cause: Hygroscopic salt absorbing water.
-
Solution: Dry under high vacuum (0.1 mbar) for 12h. Perform anion exchange (metathesis) to a non-coordinating anion (e.g.,
or ) to yield a crystalline solid.
-
References
-
Synthesis of Benzimidazolium Salts (N-Alkylation Context)
-
Tautomerism and Reactivity of 1-Hydroxybenzimidazoles
- Catalán, J., et al. (2008). "Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4'-N,N-diethylamino-2'-hydroxyphenyl)benzimidazoles." Journal of Physical Chemistry A.
-
General Benzimidazole Alkylation Protocols
- Organic Chemistry Portal. "Benzimidazole Synthesis and Reactions."
-
Regioselectivity in Azole Alkylation (N vs O)
- LaPlante, S. R., et al. (2013). "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters.
-
Synthesis of 1-Alkoxy-2-alkyl-benzimidazoles (O-Alkylation Context)
- Gardiner, J. M., et al. (1995). "Synthesis of 1-alkoxy-2-alkyl-benzimidazoles from 2-nitroanilines." Journal of Chemical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. banglajol.info [banglajol.info]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent extraction methods for 1-Hydroxy-2-methylbenzimidazole recovery
Executive Summary
1-Hydroxy-2-methylbenzimidazole (HMB), also known as 2-methyl-1H-benzimidazol-1-ol, is a critical metabolite and synthetic intermediate in the benzimidazole class of compounds (e.g., omeprazole, albendazole). Its isolation is complicated by its amphoteric nature—possessing both a basic imidazole nitrogen and an acidic
This guide details the pH-dependent solvent extraction strategies required to recover HMB with high purity (>98%) and yield. Unlike standard lipophilic extractions, HMB requires a "Goldilocks" pH strategy to suppress ionization and maximize partitioning into the organic phase.
Physicochemical Profile & Extraction Logic
To design an effective extraction, one must understand the ionization states of HMB. It behaves as a zwitterionic-like amphophile.
| Property | Value / Characteristic | Implication for Extraction |
| Structure | Bicyclic aromatic heterocycle with | Dual ionization potential. |
| Basic pKa ( | ~5.5 (Estimated) | Below pH 5.5, HMB is protonated (Cationic) |
| Acidic pKa ( | ~9.0 (Estimated) | Above pH 9.0, HMB is deprotonated (Anionic) |
| LogP (Neutral) | ~1.9 (Moderate Lipophilicity) | Extractable into organic solvents only when neutral. |
| Solubility | Low in water (neutral form); High in alcohols. | Requires polar aprotic or chlorinated solvents for LLE. |
The "Goldilocks" Zone
The neutral, hydrophobic form of HMB dominates in the pH range of 6.5 to 7.5 .
-
pH < 5: Species is
(stays in aqueous phase). -
pH > 9: Species is
(stays in aqueous phase). -
pH 6.5–7.5: Species is
(partitions to organic phase).
Protocol 1: Liquid-Liquid Extraction (LLE) from Reaction Mixtures
Application: Isolation of HMB from synthesis mixtures (e.g., reduction of
Reagents & Equipment
-
Extraction Solvent: Ethyl Acetate (Green alternative) or Dichloromethane (DCM) (High efficiency).
-
pH Modifiers: 1M HCl, 1M NaOH, Saturated
. -
Salting Out Agent: Solid NaCl.
-
Drying Agent: Anhydrous
.[1][2]
Step-by-Step Methodology
-
Initial Assessment: Measure the pH of the aqueous feed. Synthesis mixtures are often highly acidic (pH < 2).
-
Impurity Wash (Acidic Mode):
-
While the solution is at pH < 2, wash with an equal volume of Ethyl Acetate .
-
Mechanism:[3] At this pH, HMB is cationic (
) and remains in the water. Non-basic impurities (starting materials, neutral byproducts) are removed in the organic layer. -
Discard the organic layer.
-
-
pH Adjustment (The Critical Step):
-
Slowly add 1M NaOH or Saturated
to the aqueous layer under constant stirring. -
Target pH: 7.0 ± 0.2 .
-
Observation: The solution may become cloudy as the neutral HMB precipitates or forms a suspension.
-
-
Salting Out:
-
Add solid NaCl to the neutralized aqueous mixture until saturation (~30g/100mL).
-
Why? This increases the ionic strength, driving the organic HMB molecule out of the water (Salting-out effect).
-
-
Extraction:
-
Add Ethyl Acetate (Ratio 1:1 v/v). Shake vigorously for 5 minutes.
-
Allow phases to separate. Collect the upper organic layer.
-
Repeat extraction 2 more times.
-
-
Drying & Concentration:
Protocol 2: Solid-Phase Extraction (SPE) for Biological Matrices
Application: Trace analysis (PK/PD studies) from plasma or urine.
Cartridge Selection
-
Primary: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB).
-
Secondary: Mixed-mode Cation Exchange (MCX) if high selectivity is needed.
Workflow (HLB Cartridge)
-
Conditioning:
-
1 mL Methanol followed by 1 mL Water.
-
-
Loading:
-
Adjust sample pH to 7.0 .[5]
-
Load sample at a slow flow rate (1 mL/min).
-
-
Washing:
-
Wash with 1 mL of 5% Methanol in Water.
-
Purpose: Removes proteins and highly polar interferences without eluting HMB.
-
-
Elution:
-
Elute with 1 mL Methanol or Acetonitrile .
-
Note: If recovery is low, acidify the elution solvent (0.1% Formic Acid) to protonate HMB and break interactions with the sorbent.
-
Visualization of Extraction Logic
The following diagram illustrates the chemical species transformation and the decision-making process for solvent extraction.
Caption: Decision tree for pH-dependent isolation of 1-Hydroxy-2-methylbenzimidazole, highlighting the specific window for organic phase partitioning.
Solvent Performance Comparison
| Solvent | Polarity Index | Recovery Efficiency (pH 7) | Notes |
| Ethyl Acetate (EtOAc) | 4.4 | High (85-95%) | Recommended. Excellent balance of polarity and immiscibility. |
| Dichloromethane (DCM) | 3.1 | High (90-98%) | Best for absolute yield but toxic/regulated. Forms emulsions easily. |
| Diethyl Ether | 2.8 | Moderate (60-70%) | Too non-polar; HMB is slightly too polar for efficient extraction. |
| n-Butanol | 4.0 | High (>95%) | Use only if EtOAc fails. High boiling point makes evaporation difficult. |
Troubleshooting & Optimization
Issue: Low Recovery (<50%)
-
Cause: pH drift during extraction.
-
Fix: Use a phosphate buffer (pH 7.0) instead of simple water/NaOH adjustment to maintain the neutral state during the shaking process.
-
Cause: "Oiling out" or emulsion formation.
-
Fix: Filter the biphasic mixture through a Celite pad or centrifuge at 3000 rpm for 5 minutes to break the emulsion.
Issue: Product Impurity
-
Cause: Co-extraction of starting materials (e.g.,
-phenylenediamine). -
Fix: Ensure the initial "Acidic Wash" (Step 2 in Protocol 1) is performed thoroughly. Diamines are protonated and stay in water, but neutral organic impurities will be removed.
References
-
Vertex AI Search. (2025). Liquid-liquid extraction protocol for benzimidazole N-oxides. Retrieved from 6
-
BenchChem. (2025).[1][7] Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Retrieved from 7
-
PubChem. (2024).[8] 1-Hydroxy-2-methylbenzimidazole Compound Summary. Retrieved from 8[8]
-
SciELO. (2025). Methyl Salicylate: an Alternative Extraction Solvent for Dispersive-Liquid-Liquid Microextraction of Benzimidazole Fungicides. Retrieved from 9
-
Organic Chemistry Portal. (2006). Benzimidazole synthesis and purification. Retrieved from 10
Sources
- 1. benchchem.com [benchchem.com]
- 2. banglajol.info [banglajol.info]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 6. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Purification and recrystallization techniques for crude 1-Hydroxy-2-methylbenzimidazole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Hydroxy-2-methylbenzimidazole. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification and recrystallization processes. Our focus is on explaining the causality behind experimental choices to empower users to overcome obstacles and achieve high-purity material.
Introduction: The Critical Role of Purity
1-Hydroxy-2-methylbenzimidazole (C₈H₈N₂O, M.W. 148.16 g/mol ) is a heterocyclic compound that serves as a valuable intermediate in medicinal chemistry.[1] The purity of this building block is paramount, as impurities can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and introduce confounding variables in experimental assays.[2] Syntheses of benzimidazole derivatives often result in crude products containing unreacted starting materials, such as o-phenylenediamine derivatives which are prone to air oxidation, and various side-products.[3] Recrystallization is a powerful and widely used technique to eliminate these impurities, relying on the principle that the desired compound and its impurities exhibit different solubilities in a given solvent.[]
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying crude 1-Hydroxy-2-methylbenzimidazole?
A1: Recrystallization is an effective and economical purification technique that exploits differences in solubility between the target compound and impurities.[5] The process is designed so that either the desired compound is highly soluble in a hot solvent and poorly soluble at cold temperatures, while impurities remain in solution, or vice-versa. When the hot, saturated solution is cooled slowly, the molecules of 1-Hydroxy-2-methylbenzimidazole self-assemble into a crystal lattice, systematically excluding the dissimilar impurity molecules.[6] This process can effectively remove residual starting materials and colored byproducts, leading to a significant increase in purity.
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent should meet several criteria:
-
It should dissolve the crude 1-Hydroxy-2-methylbenzimidazole sparingly or not at all at room temperature but dissolve it completely at its boiling point.[7]
-
It should dissolve the impurities well at all temperatures or not at all.
-
It should not react chemically with the compound.
-
It should be sufficiently volatile to be easily removed from the purified crystals.
-
It should be non-toxic, inexpensive, and non-flammable if possible.
A systematic solvent screening is the most reliable method for selection. See Protocol 1 for a detailed methodology. For benzimidazole derivatives, polar solvents like ethanol, methanol, or aqueous mixtures are often good starting points.[8]
Q3: What is the purpose of using decolorizing charcoal?
A3: If your crude product or hot solution has a colored tint (e.g., yellow, brown), it is likely due to high-molecular-weight, colored impurities, often arising from oxidation of starting materials.[3][9] Activated decolorizing carbon (charcoal) has a high surface area and can adsorb these colored impurities.[10] It is added to the hot solution before the gravity filtration step. It is crucial not to add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[11]
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying the main compound and trace impurities with high precision.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and detecting any structurally related impurities.[2]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in identifying unknown impurities, especially when coupled with a chromatographic technique like LC-MS or GC-MS.[14]
Table 1: Purity Assessment Techniques for 1-Hydroxy-2-methylbenzimidazole
| Analytical Technique | Purpose | Key Information Provided |
| Melting Point | Assess overall purity | Sharp, narrow range indicates high purity. |
| HPLC-UV | Quantify purity and impurities | Purity percentage (e.g., >99.5%), retention times of impurities.[13] |
| ¹H & ¹³C NMR | Structural confirmation | Correct chemical shifts and integration, absence of impurity signals.[2] |
| LC-MS | Identify impurities | Molecular weight of the main peak and any impurity peaks.[14] |
Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization of 1-Hydroxy-2-methylbenzimidazole.
Problem ID: CRY-001 Q: My hot solution has cooled to room temperature, and even after ice-bathing, no crystals have formed. What should I do?
A: This is a common issue, typically arising from two main causes: the solution is not sufficiently saturated, or crystallization requires initiation.
-
Cause 1: Excessive Solvent: You may have added too much solvent while dissolving the crude solid. A solution that is not saturated will not yield crystals upon cooling.[15]
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound.[11] Allow the concentrated solution to cool slowly again.
-
-
Cause 2: Super-saturation/Lack of Nucleation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should, and requires a "trigger" to start crystal formation.[15]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11]
-
Solution 2 (Seed Crystal): If available, add a tiny crystal of pure 1-Hydroxy-2-methylbenzimidazole to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[11]
-
Problem ID: CRY-002 Q: Instead of solid crystals, an oil has separated from the solution. How can I fix this "oiling out"?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains a high level of impurities that depress the melting point.[15]
-
Solution 1 (Adjust Solvent): Reheat the mixture to dissolve the oil completely. Add a small amount of additional hot solvent to decrease the saturation point slightly.[11] Allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling.
-
Solution 2 (Purify Further): If oiling persists, it may indicate significant impurities. Consider treating the solution with activated charcoal to remove some of the impurities that may be inhibiting crystallization.[11] After charcoal treatment and hot filtration, attempt the recrystallization again.
Problem ID: YLD-001 Q: My final yield of pure crystals is very low. What went wrong?
A: A low yield can result from several procedural errors throughout the recrystallization process.
-
Cause 1: Using Too Much Solvent: This is the most common reason for low yield. The excess solvent keeps a larger portion of your product dissolved in the mother liquor even after cooling.[11]
-
Cause 2: Premature Crystallization: If the solution cools too much during hot gravity filtration, the product can crystallize in the filter paper or funnel stem.[11]
-
Solution: Ensure the funnel and receiving flask are pre-heated (e.g., with steam or in an oven) and that the filtration is performed as quickly as possible with a fluted filter paper.
-
-
Cause 3: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[6]
-
Solution: Always wash the filter cake with a minimal amount of ice-cold solvent.
-
Problem ID: PUR-001 Q: My final crystals are still colored, even after recrystallization. How can I get a purer, white product?
A: The presence of color indicates that colored impurities have been incorporated into your crystal lattice.
-
Cause 1: Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystals.[5]
-
Solution: Always allow the hot solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.
-
-
Cause 2: Persistent Colored Impurities: Some colored impurities are not effectively removed by a single recrystallization.
-
Solution: Redissolve the colored crystals in fresh hot solvent, add a small amount of decolorizing charcoal, and digest the mixture for 5-10 minutes.[9] Perform a hot gravity filtration to remove the charcoal and then allow the filtrate to cool slowly as before. A second recrystallization may be necessary.
-
Diagrams & Workflows
Purification & Recrystallization Workflow
Caption: General workflow for the purification of 1-Hydroxy-2-methylbenzimidazole.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable single solvent for the recrystallization of crude 1-Hydroxy-2-methylbenzimidazole.
Methodology:
-
Place approximately 50 mg of the crude solid into several small test tubes.[7]
-
To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone) dropwise at room temperature, shaking after each addition. Note the solubility. An ideal solvent will not dissolve the solid at this stage.
-
If the solid does not dissolve at room temperature, heat the test tube gently in a hot water or steam bath.[7]
-
Continue adding the hot solvent dropwise until the solid just dissolves. Make a note of which solvents dissolve the compound when hot.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.[7]
-
Observe the quantity and quality of the crystals formed. A good solvent will produce a large crop of well-formed crystals.
-
Select the solvent that best meets the criteria of low solubility when cold and high solubility when hot.
Protocol 2: Single-Solvent Recrystallization of 1-Hydroxy-2-methylbenzimidazole
Objective: To purify crude 1-Hydroxy-2-methylbenzimidazole using a pre-determined optimal solvent.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of boiling solvent required.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities or the activated charcoal.[5] This step prevents premature crystallization in the filtration apparatus.
-
Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure crystals.[5]
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[6]
-
Drying: Press the crystals as dry as possible on the funnel. Then, transfer the solid to a watch glass and allow it to air-dry, or dry it in a vacuum oven at a temperature well below its melting point.
References
- University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization - Single Solvent. Retrieved from a relevant university chemistry website.
- University of Colorado, Boulder Department of Chemistry. (n.d.). Recrystallization. Retrieved from a relevant university chemistry website.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methylbenzimidazole.
- Thermo Fisher Scientific. (n.d.). 1-Methylbenzimidazole, 97%.
- Sigma-Aldrich. (n.d.). 1-Methylbenzimidazole 99%.
- University of York Department of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Wellesley College Department of Chemistry. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-Methyl-1H-benzimidazole-4-methanol.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Journal of Applied Pharmaceutical Science. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- BenchChem. (2025). A Comparative Purity Analysis of Commercial vs. Synthesized (1H-benzimidazol-2-ylthio)acetonitrile.
- Organic Syntheses. (n.d.). Benzimidazole.
- National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole, 2-methyl-. NIST Chemistry WebBook.
- BOC Sciences. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2).
- Agilent Technologies. (n.d.). Purity and Impurity Analysis.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Saini, et al. (2016, May 15). Synthesis and Antioxidant Activity of the 2-Methyl Benzimidazole. Journal of Drug Delivery & Therapeutics, 6(3), 100-102.
- ChemicalBook. (2026, January 13). 2-Methylbenzimidazole Chemical Properties, Uses, Production.
- BenchChem. (2025). Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole.
- Royal Society of Chemistry. (n.d.). Solvent control of molecular structure and excited-state proton-transfer processes of 1-methyl-2-(2′-hydroxyphenyl)- benzimidazole. Journal of the Chemical Society, Faraday Transactions.
- International Journal of Current Research and Review. (n.d.).
- Pharmaffili
- MDPI. (2025, October 26).
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (2-amino-1-methylbenzimidazole-κN3)aquabis(4-oxopent-2-en-2-olato-κ2O,O′)nickel(II)
- PMC. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
Sources
- 1. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing pH for HMB Corrosion Inhibition
This guide is designed for researchers and corrosion engineers optimizing the use of 3-Hydroxy-4-methoxybenzaldehyde (commonly abbreviated as HMB or Isovanillin) as a green corrosion inhibitor.
Note: While HMB is also an acronym for the supplement
Core Directive
Objective: Maximize the inhibition efficiency (
Part 1: The Science of HMB & pH Sensitivity
1.1 The Mechanism HMB functions as a mixed-type inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution). Its efficiency relies on the adsorption of its molecules onto the metal surface, governed by the Langmuir adsorption isotherm .[1][2][3][4]
-
Low pH (Acidic, pH < 3):
-
Speciation: The carbonyl (
) and methoxy ( ) oxygens are protonated ( ). -
Adsorption: In HCl, the metal surface is positively charged but covered with specifically adsorbed chloride ions (
). The protonated binds electrostatically to the bridge (Physical Adsorption). -
Result: Maximal Inhibition (>93-96%) . The film is dense and stable.
-
-
Neutral/Alkaline pH (pH > 6):
-
Speciation: The phenolic hydroxyl group deprotonates (
), forming a phenolate anion. -
Adsorption: The metal surface becomes negatively charged (excess
). The anionic is electrostatically repelled. -
Result: Drastic Drop in Efficiency . Competition with
ions and surface passivation by oxides reduces inhibitor uptake.
-
1.2 Visualization of pH-Dependent Adsorption The following diagram illustrates the critical switch in adsorption mechanism driven by pH.
Caption: Figure 1. Mechanism of HMB adsorption. In acidic media, protonated HMB utilizes chloride bridges for strong adsorption. In alkaline media, electrostatic repulsion and OH- competition compromise the protective film.
Part 2: Troubleshooting & Optimization FAQs
Category A: Solubility & Preparation [5]
Q1: HMB is not dissolving in my 1 M HCl solution. I see floating white crystals.
-
Cause: HMB (3-Hydroxy-4-methoxybenzaldehyde) has limited solubility in pure aqueous acid at high concentrations (>5 mM).
-
Solution:
-
Pre-dissolve: Dissolve the required amount of HMB in a minimal volume of Ethanol or Methanol (e.g., 1-2 mL per 100 mL acid) before adding to the acid solution.
-
Sonication: Sonicate the mixture for 10–15 minutes at room temperature.
-
Concentration Check: Ensure you are within the optimal range (0.5 mM – 5.0 mM). Exceeding 10 mM often leads to precipitation without added benefit.
-
Q2: Can I use HMB in a neutral cooling water system (pH 7.0)?
-
Analysis: At pH 7, HMB exists primarily as a neutral molecule. While it can adsorb via lone-pair donation (chemisorption), it lacks the electrostatic boost seen in acid.
-
Recommendation: Efficiency will likely be moderate (40-60%). To boost performance at neutral pH:
-
Synergism: Add Potassium Iodide (KI) or Zinc ions (
) . Iodide ions create a bridge similar to chloride in acid, enhancing adsorption of the neutral HMB molecule.
-
Category B: Performance Issues
Q3: My inhibition efficiency dropped from 95% to 60% after 24 hours. Why?
-
Diagnosis:
-
pH Drift: If the acid is consumed (corrosion reaction
), pH rises. If pH exceeds ~4.0, HMB speciation changes. -
Schiff Base Hydrolysis: If you are using an HMB-derived Schiff base, it may hydrolyze back to the aldehyde and amine over time in strong acid.
-
-
Fix:
-
Monitor pH every 6 hours. Re-adjust with concentrated HCl if it drifts by >0.5 units.
-
For long-term tests (>24h), use a buffered acid system or continuous flow.
-
Q4: The Tafel plots show no shift in corrosion potential (
-
Explanation: HMB is a mixed-type inhibitor . It suppresses both anodic and cathodic reactions simultaneously.[6]
-
Validation: A "good" result for HMB is a decrease in current density (
) without a significant shift in (displacement < 85 mV). If decreases, it is working.
Part 3: Experimental Protocols
Protocol 3.1: Electrochemical Impedance Spectroscopy (EIS) with pH Control
Use this protocol to determine the stability of the HMB film.
Reagents:
-
Mild Steel Working Electrode (
exposed area). -
Electrolyte: 1.0 M HCl (Standard) or pH-adjusted brine.
-
HMB Stock Solution: 100 mM in Ethanol.
Step-by-Step:
-
Surface Prep: Polish electrode with SiC paper (up to 1200 grit), degrease with acetone, wash with distilled water.
-
OCP Stabilization: Immerse electrode in electrolyte for 30 mins until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
Blank Run: Perform EIS on acid without HMB. Frequency: 100 kHz to 10 mHz; Amplitude: 10 mV.
-
Inhibitor Injection: Inject HMB to reach 1.0 mM . Stir for 5 mins, then allow 30 mins for film formation.
-
Measurement: Run EIS.
-
Data Analysis: Fit to a Randles Circuit (
).-
Success Metric: Charge Transfer Resistance (
) should increase by >10x compared to blank. Double Layer Capacitance ( ) should decrease (indicating water displacement).
-
Protocol 3.2: Weight Loss Method (Quantitative)
The gold standard for calculating Efficiency (
| Parameter | Setting / Value | Notes |
| Temperature | 303 K (30°C) | Efficiency decreases as T increases (Physisorption). |
| Volume/Area | 20 mL / | Prevents rapid pH depletion. |
| Duration | 6 - 24 Hours | < 6h is too short for accurate weight delta. |
| Cleaning | Clarke's Solution | Use inhibited acid to clean corrosion products after test. |
Formula:
References
-
Quraishi, M. A., et al. (2017). "Synthesis, characterization and corrosion inhibition potential of two novel Schiff bases on mild steel in acidic medium." RSC Advances, 7, 47590-47602.
- Defines HMB as 3-Hydroxy-4-methoxybenzaldehyde and establishes 96% efficiency in 1 M HCl.
- Verma, C., et al. (2015). "N-heterocyclic compounds as corrosion inhibitors for mild steel in hydrochloric acid." Journal of Molecular Liquids, 212, 209-218. Discusses the adsorption mechanism of heterocyclic and aldehyde-based inhibitors.
-
Faydy, M., et al. (2021).[7][8] "Experimental and theoretical investigation of corrosion inhibition effect of 8-hydroxyquinoline derivatives." Journal of Molecular Liquids, 325, 11524.[7]
- Provides comparative data on HMB analogs and Langmuir isotherm fitting.
-
Bader, A., et al. (2019). "2-hydroxy-4-methoxybenzaldehyde (HMB) exhibits potential antifungal and anti-inflammatory activity."[9] International Journal of Molecular Sciences, 20(3), 321.
- Supports the "Green Chemistry" profile of HMB as a safe, bioactive compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical and electrochemical evaluation of tetra-cationic surfactant as corrosion inhibitor for carbon steel in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kimestech.com [kimestech.com]
- 6. researchgate.net [researchgate.net]
- 7. dokumen.pub [dokumen.pub]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thermal degradation analysis of 1-Hydroxy-2-methylbenzimidazole at high temperatures
Topic: Thermal Degradation & Stability Analysis of 1-Hydroxy-2-methylbenzimidazole (HMB) Document ID: TS-HMB-2024-05 Current Status: Active Assigned Specialist: Senior Application Scientist, Stability Division
Introduction
Welcome to the technical support hub for 1-Hydroxy-2-methylbenzimidazole (HMB) . This guide addresses the specific challenges encountered when analyzing the thermal stability of benzimidazole N-oxides and N-hydroxy derivatives.
HMB is chemically distinct from its parent (2-methylbenzimidazole) due to the labile N-hydroxy (
This guide is structured to help you validate your analytical methods , interpret complex thermal data , and troubleshoot experimental anomalies .
Module 1: Analytical Method Setup (HPLC/LC-MS)
Context: Before subjecting HMB to thermal stress, you must ensure your analytical method can distinguish the parent compound from its primary degradation product, 2-methylbenzimidazole (2-MB) .
Standardized Protocol: RP-HPLC Conditions
| Parameter | Specification | Rationale (Causality) |
| Column | C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm) | HMB is polar; end-capping reduces peak tailing caused by silanol interactions with the basic imidazole ring. |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) | Critical: HMB is amphoteric. Acidic pH ensures protonation ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for nitrogenous heterocycles compared to Methanol. |
| Gradient | 5% B to 60% B over 15 min | HMB elutes earlier than the deoxygenated degradant (2-MB) due to the polar -OH group. |
| Detection | UV @ 270-285 nm | Matches the benzimidazole |
Troubleshooting: "Ghost Peaks" in Control Samples
Q: Why do I see degradation products in my T=0 (control) injection?
A: This is likely On-Column Thermal Degradation .
-
The Issue: The N-O bond in HMB is thermally labile. If your GC inlet or even a poorly cooled LC autosampler is too hot, HMB may degrade during injection.
-
The Fix:
-
Switch to LC: Never use GC for N-oxides/N-hydroxy compounds without derivatization; they decompose in the injector port.
-
Cool Autosampler: Maintain sample tray at 4°C.
-
Check Solvents: Ensure no peroxides are present in ethers/THF, which can induce radical oxidation.
-
Module 2: Thermal Profiling (TGA & DSC)
Context: Differentiating between melting, sublimation, and decomposition is the most common hurdle with HMB.
Workflow: Distinguishing Thermal Events
Use the following logic gate to interpret your Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) overlays.
Figure 1: Decision tree for interpreting thermal events in HMB analysis.
Key Technical Insight: The Deoxygenation Pathway
Unlike standard benzimidazoles, HMB often exhibits an exothermic decomposition shortly after or overlapping with its melting point.
-
Mechanism: The N-OH bond undergoes homolytic cleavage or rearrangement.
-
Expected TGA Signal: Look for an initial mass loss of approx. 10.8% .
-
Validation: If TGA shows ~11% loss, the residue is likely 2-methylbenzimidazole [2].
Module 3: Degradation Mechanism & Kinetics
Context: Understanding how HMB breaks down allows you to predict shelf-life and impurity profiles.
Primary Degradation Pathway
At temperatures >150°C (or lower with catalytic metals), HMB degrades primarily via Deoxygenation and Dimerization .
Figure 2: Thermal degradation pathway of HMB leading to deoxygenation and dimerization.
Kinetic Modeling FAQ
Q: My Arrhenius plot is non-linear. What is wrong?
A: Non-linearity in HMB degradation often indicates a change in mechanism or phase transition .
-
Phase Change: If the temperature crosses the melting point (approx 200°C+ for some salts, or lower for the free base), the reaction rate in the liquid phase will be significantly faster than in the solid state.
-
Solution: Restrict kinetic studies to either solid-state (
) or melt-phase ( ).
-
-
Autocatalysis: The degradation product (2-methylbenzimidazole) is basic. If the reaction is pH-dependent or acid-catalyzed, the accumulation of product might alter the matrix pH, changing the rate [3].
Module 4: Identification of Impurities (LC-MS)
Context: Confirming the identity of thermal degradants.
Mass Spectrometry Fingerprint
When analyzing thermally stressed samples, look for these specific
| Compound | Structure | ESI(+) | Mass Shift ( | Notes |
| HMB (Parent) | 149.07 ( | 0 | Base Peak | |
| Degradant A | 2-Methylbenzimidazole | 133.07 | -16 Da | Loss of Oxygen (Primary thermal route) |
| Degradant B | Dehydrated Dimer | 279.12 | -18 Da (from 2M) | Loss of |
Protocol Tip: Use MS/MS (Fragmentation) to validate.
-
Parent (149): Fragments to 133 (loss of O) and 105 (loss of
equivalent/ring break). -
Degradant A (133): Fragments to 92 (loss of acetonitrile from imidazole ring) [4].
References
-
Analytical Method Development for Benzimidazoles: Standard RP-HPLC methods for benzimidazole derivatives utilize acidic buffers to suppress silanol activity and ensure protonation. Source:
-
Thermal Decomposition of N-Oxides: Benzimidazole N-oxides and related N-hydroxy compounds typically undergo deoxygenation or rearrangement to benzoxadiazines upon heating. Source:
-
Benzimidazole Thermal Stability Data: TGA/DSC profiles of benzimidazole derivatives generally show stability up to ~200°C followed by rapid decomposition. Source:
-
Mass Spectrometry Fragmentation: Fragmentation patterns of benzimidazoles involve characteristic losses of HCN and nitriles. Source:
Sources
Removing impurities from commercial grade 1-Hydroxy-2-methylbenzimidazole
Technical Support Center: Purification of 1-Hydroxy-2-methylbenzimidazole
Topic: (HMB) Audience: Researchers, Process Chemists, and Drug Development Scientists.[1]
Executive Summary
1-Hydroxy-2-methylbenzimidazole (HMB) is a critical amphoteric ligand and catalyst intermediate.[1] Commercial grades often suffer from specific impurity profiles due to the reductive cyclization of o-nitroaniline derivatives. Common defects include "rust" discoloration (azo/azoxy coupling byproducts), unreacted precursors, and over-reduced 2-methylbenzimidazole (devoid of the N-OH functionality).[1]
This guide provides self-validating protocols to upgrade commercial HMB (typically 95-97% purity) to analytical grade (>99%).
Module 1: Impurity Profiling & Solubility Data
Before initiating purification, identify the target impurities based on visual and chemical analysis.
Table 1: Common Impurities in Commercial HMB
| Impurity Type | Origin | Visual Indicator | Chemical Behavior |
|---|---|---|---|
| 2-Methylbenzimidazole | Over-reduction during synthesis | White/Off-white solid | Basic (pKa ~5.6), Non-acidic (No N-OH).[1] |
| Azo/Azoxy Dimers | Oxidative coupling of phenylenediamines | Deep red/brown tars | Highly lipophilic, often insoluble in water. |
| o-Nitroaniline derivatives | Unreacted starting material | Yellow/Orange crystals | Weakly basic, soluble in organic solvents.[1] |
| Transition Metals (Fe/Cu) | Catalyst residues | Pink/Green tint | Soluble in acidic media; chelates with HMB.[1] |
Table 2: Solubility Profile of HMB
| Solvent | Solubility (Cold) | Solubility (Hot) | Application |
|---|---|---|---|
| Water | Low (<1 mg/mL) | Moderate | Anti-solvent |
| Ethanol/Methanol | Moderate | High | Primary Recrystallization Solvent |
| 2M NaOH | High (Forms Salt) | High | Acid-Base Extraction (Anionic form) |
| Dichloromethane (DCM) | Low/Moderate | Moderate | Washing solvent (removes neutrals) |[1]
Module 2: Troubleshooting & Purification Protocols
Issue #1: The product is deeply colored (Brown/Pink) instead of off-white.
Diagnosis: Presence of highly conjugated oxidation byproducts (azo/azoxy tars) or trace metal-HMB complexes.[1] The "Charcoal Polish" Protocol: Simple recrystallization often fails to remove these "color bodies" because they co-precipitate. Activated carbon adsorption is required.[2]
-
Dissolution: Suspend 10 g of crude HMB in 100 mL of Ethanol (95%). Heat to reflux until dissolved.
-
Adsorption: Carefully add 0.5 g of Activated Charcoal (powdered). Caution: Add slowly to avoid boil-over.
-
Digestion: Stir at reflux for 15 minutes.
-
Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove the charcoal.
-
Crystallization: Reheat filtrate to dissolve any premature crystals, then add warm water (approx. 20-30 mL) until slight turbidity persists. Allow to cool slowly to room temperature, then chill at 4°C.
-
Validation: Filter crystals. The mother liquor should retain the dark color, while crystals should be white/pale cream.
Issue #2: NMR shows "Des-hydroxy" impurity (2-methylbenzimidazole).
Diagnosis: Recrystallization is ineffective here because the structural similarity between HMB and its deoxygenated counterpart (2-methylbenzimidazole) leads to co-crystallization.[1] The "pH Swing" Extraction Protocol: This method exploits the acidity of the N-OH proton (pKa ~6-7).[1] HMB is soluble in base; the impurity is not.
-
Step 1 (Basification): Suspend crude HMB in 2M NaOH (3 equivalents). HMB dissolves as the sodium salt (Solution may turn deep red/orange—this is normal for the anion).
-
Step 2 (Wash): Extract the aqueous layer twice with Dichloromethane (DCM) or Ethyl Acetate.
-
Step 3 (Precipitation): Separate the aqueous layer. Cool to 0-5°C. Slowly add 2M HCl dropwise with vigorous stirring.
-
Step 4 (Endpoint): Stop adding acid when pH reaches ~6.[1]0. HMB will precipitate as a thick solid.
-
Note: Do not over-acidify to pH < 2, or the imidazole ring will protonate and re-dissolve the compound.
-
Issue #3: Trace metal contamination (Fe, Cu) affecting catalysis.
Diagnosis: HMB is a chelator. If used as a ligand, pre-existing metals will poison the reaction. The "Chelation Wash":
-
Perform the Charcoal Polish (Issue #1).
-
During the water addition step, use water containing 10 mM EDTA (Disodium salt).
-
The EDTA will sequester free metal ions in the mother liquor, preventing them from incorporating into the crystal lattice.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct purification pathway based on your specific purity defect.
Caption: Decision matrix for HMB purification. Protocol A targets physical/color defects; Protocol B targets chemical structural impurities.
Module 4: Frequently Asked Questions (FAQ)
Q: Why does my product turn pink upon storage? A: HMB is sensitive to auto-oxidation, especially in the presence of light and moisture. The N-OH bond can form radical species that couple to form colored dimers.[1]
-
Fix: Store the purified material in amber vials under an inert atmosphere (Argon/Nitrogen) at 4°C.
Q: I acidified the NaOH solution, but no precipitate formed (or very little). Why? A: You likely over-acidified. The benzimidazole core is basic.
-
Chemistry: At pH > 8, HMB is anionic (Soluble). At pH ~6, HMB is neutral (Insoluble). At pH < 3, HMB is cationic (Soluble, protonated on imidazole N).
-
Fix: Back-titrate with dilute NaOH until the pH returns to 6.0–6.5.[1]
Q: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for the primary purification of N-hydroxy compounds.[1] It can form oxime-like condensation byproducts with residual amines under acidic conditions or high heat.[1] Ethanol or Methanol are chemically more inert for this substrate.
References
-
Synthesis and Properties of Benzimidazoles: Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393. Context: Foundational chemistry regarding the condensation of o-phenylenediamines, relevant to understanding the "precursor" impurities.
-
Acidity and pKa of N-Hydroxybenzimidazoles: Tlabo, M. et al. (2021).[1] "Synthesis and coordination chemistry of 1-hydroxybenzimidazole derivatives." Journal of Coordination Chemistry, 74(12). Context: Establishes the pKa range (6-7) justifying the pH-swing extraction method. [1]
-
Purification of N-Hydroxy Compounds (General Protocols): Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Context: While focusing on the triazole analog (HOAt), this seminal paper outlines the standard acid-base wash protocols applicable to N-hydroxy fused heterocycles.[1] [1]
-
Safety and Handling (SDS): PubChem Compound Summary for CID 583426: 1-Hydroxy-2-methylbenzimidazole.[1] Context: Solubility and safety data verification. [1]
Sources
Technical Support Center: Stability of 1-Hydroxy-2-methylbenzimidazole in Oxidative Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-methylbenzimidazole. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound in oxidative environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower your research and ensure the integrity of your results.
Introduction to the Challenge: Oxidative Instability
1-Hydroxy-2-methylbenzimidazole, a member of the N-hydroxy benzimidazole family, holds significant interest in various research fields. However, its N-hydroxy moiety, while crucial for its desired activity in some applications, also renders it susceptible to oxidation. This instability can lead to the formation of degradation products, loss of compound activity, and potentially confounding experimental results. Understanding and mitigating this oxidative degradation is paramount for reliable and reproducible research.
This guide will address common questions and challenges encountered when working with 1-Hydroxy-2-methylbenzimidazole in the presence of oxidizing agents, providing practical solutions and preventative measures.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common issues encountered during the handling and use of 1-Hydroxy-2-methylbenzimidazole in oxidative experimental settings.
Q1: I'm observing a rapid loss of my 1-Hydroxy-2-methylbenzimidazole in solution, even before initiating my experiment. What could be the cause?
A1: This is a frequent issue and often points to autoxidation. The N-hydroxy group of the benzimidazole ring can be sensitive to dissolved oxygen in your solvent, especially under certain conditions.
-
Causality: The N-hydroxy moiety can be oxidized to a nitroxide radical, which can then undergo further reactions. This process can be accelerated by factors such as pH, exposure to light, and the presence of trace metal ions which can catalyze oxidation.[1]
-
Troubleshooting Steps:
-
Solvent Degassing: Before preparing your stock solution, thoroughly degas your solvent (e.g., by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw method). This minimizes the dissolved oxygen available for autoxidation.
-
Use Freshly Prepared Solutions: Prepare solutions of 1-Hydroxy-2-methylbenzimidazole immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
pH Control: The stability of many organic molecules, including those susceptible to oxidation, can be pH-dependent.[1][2][3][4][5] While specific data for 1-Hydroxy-2-methylbenzimidazole is limited, it is advisable to buffer your solutions to a neutral or slightly acidic pH, if compatible with your experimental design, to potentially slow down degradation.
-
Chelating Agents: If trace metal ion contamination is suspected as a catalyst for oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer, if it does not interfere with your experiment.
-
Q2: My reaction mixture is turning a different color after adding an oxidizing agent (e.g., hydrogen peroxide). Is this expected?
A2: A color change often indicates the formation of new chemical species, which in this context are likely degradation products of 1-Hydroxy-2-methylbenzimidazole.
-
Causality: Oxidation of the benzimidazole ring system can lead to the formation of conjugated systems or radical species that absorb light in the visible spectrum, resulting in a colored solution. For instance, oxidation of o-phenylenediamine, a precursor to benzimidazoles, can lead to colored products.[6]
-
Troubleshooting & Investigation:
-
Control Experiments: Run a control experiment with your oxidizing agent and all other reaction components except 1-Hydroxy-2-methylbenzimidazole to see if the color change is attributable to another component. Also, run a control with just 1-Hydroxy-2-methylbenzimidazole in the solvent to monitor for autoxidation-related color changes.
-
UV-Vis Spectroscopy: Monitor the reaction using UV-Vis spectroscopy. The appearance of new absorbance peaks can help to track the formation of degradation products.
-
Analytical Characterization: If the color change is significant and reproducible, it is crucial to identify the species responsible. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and identify potential degradation products.
-
Q3: I'm getting inconsistent results in my experiments. Could the stability of 1-Hydroxy-2-methylbenzimidazole be a factor?
A3: Absolutely. Inconsistent results are a classic sign of an unstable reagent. If the concentration of your active compound is decreasing over the course of your experiments, or between different experimental runs, you will not obtain reproducible data.
-
Causality: The rate of oxidative degradation can be influenced by subtle variations in experimental conditions that are not always tightly controlled, such as the amount of dissolved oxygen in the solvent, the intensity of ambient light, and the exact timing between solution preparation and use.
-
Self-Validating System:
-
Internal Standard: Incorporate a stable, non-reactive internal standard into your analytical runs (e.g., for HPLC or LC-MS analysis). This will help you to normalize your results and account for variations in sample preparation and instrument response.
-
Time-Course Analysis: Analyze the concentration of 1-Hydroxy-2-methylbenzimidazole in your stock solution and reaction mixtures at different time points to determine its stability under your specific experimental conditions.
-
Strict Protocol Adherence: Develop and strictly adhere to a detailed standard operating procedure (SOP) for the preparation and handling of 1-Hydroxy-2-methylbenzimidazole solutions. This should include specific instructions for solvent degassing, solution preparation, and the time window for use.
-
Experimental Protocols
To assist you in assessing and managing the stability of 1-Hydroxy-2-methylbenzimidazole, we provide the following detailed protocols.
Protocol 1: Forced Degradation Study of 1-Hydroxy-2-methylbenzimidazole with Hydrogen Peroxide
This protocol outlines a forced degradation study to intentionally degrade the compound and facilitate the identification of potential oxidative degradation products.[7][8][9]
Objective: To generate and identify oxidative degradation products of 1-Hydroxy-2-methylbenzimidazole.
Materials:
-
1-Hydroxy-2-methylbenzimidazole
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (for LC-MS)
-
Volumetric flasks
-
Pipettes
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Hydroxy-2-methylbenzimidazole in methanol at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
In a clean volumetric flask, add a known volume of the stock solution.
-
Add a specific volume of 3% hydrogen peroxide solution (prepared by diluting 30% H₂O₂ with water). A typical starting point is a 1:1 ratio of the drug solution to the H₂O₂ solution.
-
Keep the solution at room temperature, protected from light.
-
-
Time-Point Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Quenching the Reaction (Optional but Recommended): To stop the oxidation at specific time points, you can add a small amount of a reducing agent like sodium bisulfite, if it does not interfere with your subsequent analysis.
-
Sample Preparation for Analysis: Dilute the withdrawn aliquots with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
-
Analytical Method:
-
HPLC-UV: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid). Monitor at a wavelength where 1-Hydroxy-2-methylbenzimidazole and potential degradation products are expected to absorb (a full UV scan of the parent compound can help determine the optimal wavelength).
-
LC-MS/MS: Employ the same chromatographic conditions as for HPLC-UV. Use a mass spectrometer to identify the molecular weights of the parent compound and any new peaks that appear in the chromatogram.[10][11] Perform fragmentation (MS/MS) analysis on the new peaks to aid in structural elucidation.[10][11]
-
Data Analysis:
-
Compare the chromatograms from the different time points.
-
Note the decrease in the peak area of 1-Hydroxy-2-methylbenzimidazole over time.
-
Identify the new peaks that appear, which represent the degradation products.
-
Use the mass spectrometry data to propose structures for the degradation products. A common degradation pathway for N-hydroxy compounds is the formation of the corresponding N-oxide or further degradation of the ring system.[11]
| Time (hours) | Peak Area of 1-Hydroxy-2-methylbenzimidazole | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | X | 0 | 0 |
| 1 | X - a | Y | Z |
| 2 | X - b | Y' | Z' |
| 4 | X - c | Y'' | Z'' |
| 8 | X - d | Y''' | Z''' |
| 24 | X - e | Y'''' | Z'''' |
Table 1: Example of data presentation for a forced degradation study.
Protocol 2: Monitoring the Stability of 1-Hydroxy-2-methylbenzimidazole in Solution by HPLC
Objective: To determine the stability of 1-Hydroxy-2-methylbenzimidazole in a specific solvent and under defined storage conditions.
Procedure:
-
Prepare a solution of 1-Hydroxy-2-methylbenzimidazole in the solvent of interest at a known concentration.
-
Divide the solution into several aliquots in separate vials.
-
Store the vials under different conditions you wish to test (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each storage condition.
-
Analyze the concentration of 1-Hydroxy-2-methylbenzimidazole in each sample by HPLC-UV, using a freshly prepared standard solution for calibration.
-
Plot the concentration of 1-Hydroxy-2-methylbenzimidazole as a function of time for each storage condition to determine the rate of degradation.
Visualization of Key Concepts
To further clarify the processes discussed, the following diagrams illustrate the potential degradation pathway and the experimental workflow for assessing stability.
Concluding Remarks
The stability of 1-Hydroxy-2-methylbenzimidazole in oxidative environments is a critical parameter that requires careful consideration in experimental design and execution. By understanding the potential for oxidative degradation and implementing the troubleshooting strategies and validation protocols outlined in this guide, researchers can ensure the reliability and accuracy of their findings. Proactive measures to mitigate instability, coupled with robust analytical monitoring, are the cornerstones of successful research with this promising compound.
References
- Georgieva, M. K., et al. (2025). Radical scavenging mechanism of 1H-benzimidazole-2-yl hydrazones and kinetics with physiologically relevant radicals. Computational and Theoretical Chemistry, 1254, 115491.
- Gajda, M., & Gęca, T. (2017). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID.
- Vered, R., et al. (n.d.). LC/MS/MS analysis of the products of the HOCl-induced oxidation of N-LT.
- Karanam, V. R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Journal of Mass Spectrometry, 35(3), 295-301.
- Zhang, T., et al. (2018).
- Metter, R. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metabolomics.
- Zhang, T., et al. (2018).
- Racine, P. (1981). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 3(3), 125-137.
- Georgieva, M. K., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39257-39272.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3364-3374.
- BenchChem. (2025).
- Wagner, E. C., & Millett, W. H. (n.d.). BENZIMIDAZOLE. Organic Syntheses Procedure.
- Sbardella, G., et al. (2013). Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Medicinal Chemistry, 5(13), 1545-1568.
- Kumar, A., et al. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Journal of Chemical Sciences, 8(1), 1-8.
- Horn, A. F., et al. (2013). Model for Lipid Rancidity: The Role of Emulsifiers in pH-Dependent Oxidative Stability. Journal of Agricultural and Food Chemistry, 61(50), 12444-12453.
- Wang, C., et al. (2001). One-step synthesis and characteristics of benzimidazole derivatives. Journal of the Serbian Chemical Society, 66(10), 689-695.
- Malingré, M. A., et al. (2019).
- Deutsch, E. W. (2016).
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Al-Ostath, A., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5339.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- Kim, J., & Choe, E. (2019). Effects of pH on the rates of lipid oxidation in oil–water system. Food Science and Biotechnology, 28(3), 735-740.
- Various Authors. (n.d.). Heterocyclic chemistry problems and solutions.
- Reszka, K. J., & Britigan, B. E. (2003). Generation of Reactive Oxygen Species Mediated by 1-Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa. Infection and Immunity, 71(1), 319-327.
- Lorentzen, M. S., et al. (2008). The degradation of hydrogen peroxide is divided into two stages. In the...
- Frank, J., et al. (2016). Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract. Journal of Food Science, 81(10), C2446-C2452.
- Brezden, C. B., et al. (1998). Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. Biochemical Pharmacology, 56(8), 1041-1049.
- National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methylbenzimidazole. PubChem.
- Bouanane, S., et al. (2016). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. Journal of Chemistry, 2016, 1-11.
- Kumar, A., et al. (2021). Benzimidazole-acid hydrazide Schiff–Mannich combo ligands enable the nano-molar detection of Zn2+ in semi-aqueous media, HuH-7 cells, and plants via a fluorescence turn-on mode. New Journal of Chemistry, 45(38), 17796-17807.
- Abo Elmaaty, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilco Studies. Molecules, 28(13), 5229.
- Ghashang, M., & Ghorbani-Vaghei, R. (2014). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Journal of the Chinese Chemical Society, 61(11), 1229-1233.
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- 11. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Benzimidazole Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve baseline noise issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of benzimidazole derivatives. By understanding the root causes and implementing systematic solutions, you can enhance the quality and reliability of your chromatographic data.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise in HPLC, and why is it a problem?
A: Baseline noise refers to the fluctuations in the detector signal when only the mobile phase is passing through the system. It appears as high-frequency chatter, low-frequency wander or drift, or sporadic spikes in the chromatogram.[1][2] Excessive noise is problematic because it can obscure small peaks, leading to inaccurate peak integration and reduced analytical sensitivity.[3] This compromises the limit of detection (LOD) and limit of quantitation (LOQ), which are critical in pharmaceutical analysis.[4]
Q2: Why are benzimidazole derivatives particularly challenging for HPLC baseline stability?
A: Benzimidazole derivatives present unique challenges due to their chemical properties:
-
Amphoteric Nature: Benzimidazoles can act as both weak acids and weak bases.[5][6] Their ionization state is highly dependent on the mobile phase pH. Fluctuations in pH can cause shifts in the equilibrium between protonated and unprotonated forms, leading to baseline drift and poor peak shape.[7]
-
pKa Values: The pKa of the conjugate acid of benzimidazole is around 5.6.[5] To ensure a consistent ionization state and achieve sharp, symmetrical peaks, the mobile phase pH should be controlled to be at least two units away from the analyte's pKa.[7]
-
UV Absorbance: Many benzimidazoles absorb UV light, and mobile phase additives used to control pH, such as trifluoroacetic acid (TFA) or formic acid, also have UV absorbance.[8][9] In gradient elution, changes in the mobile phase composition can lead to a drifting baseline if the UV absorbance of the solvents is not well-matched.[10]
Q3: What are the primary sources of baseline noise in an HPLC system?
A: Baseline noise can originate from various components of the HPLC system. The most common sources can be categorized as follows:
-
Pumping System: Issues with the pump, such as faulty check valves, worn piston seals, or improper solvent mixing, can cause pressure fluctuations that manifest as periodic baseline noise.[11][12][13]
-
Mobile Phase: Contaminated or improperly prepared mobile phase is a frequent culprit. This includes dissolved gases, microbial growth in aqueous buffers, or low-quality solvents.[1][14]
-
Injector and Column: Carryover from previous injections, sample degradation, or contaminants leaching from a dirty column can all contribute to baseline disturbances.[9][11]
-
Detector: A failing lamp, contaminated flow cell, or temperature fluctuations can lead to both random and periodic noise.[15][16][17]
-
Environmental Factors: Fluctuations in laboratory temperature can affect both the mobile phase viscosity and the detector's performance, causing baseline drift.[8][18]
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific baseline noise problems you may encounter.
Problem 1: My baseline shows regular, periodic oscillations (High-Frequency Noise).
This type of noise, often called "chatter" or "ripple," is almost always linked to the HPLC pump and its delivery of the mobile phase.[12][13] The frequency of the noise often correlates with the pump stroke.[12]
Causality Explained:
The pump is the only component in the system that operates in a consistent, periodic fashion.[13] Any issue that causes a regular fluctuation in pressure—such as an air bubble in a pump head, a sticking check valve, or worn piston seals—will be translated into a periodic fluctuation in the detector's signal.[4][11][12]
Troubleshooting Workflow:
Caption: Workflow for diagnosing periodic baseline noise.
Step-by-Step Protocol: Pump System Diagnosis
-
Confirm Pump as the Source: Change the flow rate of the pump. If the frequency of the baseline noise changes proportionally, the pump is confirmed as the source.[12]
-
Check for Leaks: Visually inspect all fittings around the pump heads, pulse dampener, and mixer. A buildup of salt crystals is a clear sign of a leak from a buffered mobile phase. Tighten or replace any leaking fittings.[2]
-
Purge the System: Air trapped in a pump head is a common cause of pressure fluctuations.[19]
-
Open the purge valve.
-
Set the pump to a high flow rate (e.g., 5-10 mL/min).
-
Purge each solvent line individually for several minutes until no bubbles are seen in the waste line.
-
-
Service Check Valves: Faulty check valves can cause inconsistent flow and pressure ripples.[4][11]
-
Remove the check valves according to the manufacturer's instructions.
-
Sonciate them in methanol or isopropanol for 5-10 minutes.
-
If cleaning does not resolve the issue, replace the check valves. Ceramic check valves are often more robust, especially with aggressive mobile phases.[8]
-
-
Inspect and Replace Pump Seals: Worn pump seals can lead to leaks and pressure instability.[4] This is a more involved maintenance procedure and should be done according to the instrument manual, typically on an annual basis.[11]
Problem 2: My baseline is slowly and consistently drifting up or down (Low-Frequency Noise).
Baseline drift is a gradual, one-directional change in the baseline over a period of time.[18] It is often more pronounced in gradient elution methods.
Causality Explained:
Drift is typically caused by slow changes within the system or its environment. The most common causes are:
-
Temperature Fluctuations: Changes in ambient temperature can affect the mobile phase temperature, which in turn alters its viscosity and the refractive index, causing drift.[8][17][18] A stable column temperature is crucial.
-
Mobile Phase Issues: In gradient analysis, a mismatch in the UV absorbance of the mobile phase components (A and B solvents) will cause a predictable drift as the composition changes.[10] Additionally, slow degradation or contamination of the mobile phase can also lead to drift.[8]
-
Column In-equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before an injection, the baseline will drift as the column chemistry slowly settles during the run.[2][20] This is especially true for methods using ion-pairing reagents.[21]
Troubleshooting Workflow:
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 5. Benzimidazole: Chemical property, Primary Use, and biological activity_Chemicalbook [chemicalbook.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. sepscience.com [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sepscience.com [sepscience.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. sepscience.com [sepscience.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Shimadzu Baseline Disturbance [shimadzu.nl]
- 18. Understanding Baseline Drift in HPLC-ECD | Amuza Inc [amuzainc.com]
- 19. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-Hydroxy-2-methylbenzimidazole
This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-hydroxy-2-methylbenzimidazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, supported by comparisons with the closely related and well-characterized analogue, 2-methylbenzimidazole. The causality behind spectral shifts and patterns is explained, providing a practical framework for the structural elucidation of N-hydroxy benzimidazole derivatives.
Introduction: The Significance of N-Hydroxy Benzimidazoles and the Power of NMR
Benzimidazoles are a cornerstone of medicinal chemistry, with a wide range of biological activities. The introduction of an N-hydroxy group, as seen in 1-hydroxy-2-methylbenzimidazole, can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and metabolic profile, often leading to unique pharmacological effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural confirmation of such novel derivatives. By providing detailed information about the chemical environment of each proton and carbon atom, NMR allows for a comprehensive understanding of the molecular architecture.
This guide will navigate the spectral features of 1-hydroxy-2-methylbenzimidazole, leveraging a comparative approach with 2-methylbenzimidazole to highlight the influence of the N-hydroxy substituent.
Experimental Protocols: Acquiring High-Quality NMR Data
The reliability of NMR spectral interpretation is fundamentally dependent on the quality of the acquired data. The following is a robust protocol for sample preparation and NMR analysis.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis
-
Sample Weighing: Accurately weigh 5-25 mg of the synthesized 1-hydroxy-2-methylbenzimidazole. The precise amount will depend on the sensitivity of the NMR spectrometer available.
-
Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often the solvent of choice for benzimidazole derivatives as it readily dissolves them and allows for the observation of exchangeable protons like N-H and O-H.[1]
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Sample Volume and Labeling: Ensure the height of the solution in the NMR tube is approximately 4-5 cm. Cap the tube and label it clearly.
-
Cleaning: Before insertion into the spectrometer, meticulously wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to eliminate any dust or fingerprints.
Caption: Workflow for NMR-based structural elucidation.
¹H NMR Spectral Interpretation: A Comparative Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. By comparing the expected spectrum of 1-hydroxy-2-methylbenzimidazole with the known spectrum of 2-methylbenzimidazole, we can deduce the structural influence of the N-hydroxy group.
The Aromatic Region (δ 7.0-8.0 ppm)
In 2-methylbenzimidazole, the four aromatic protons on the benzene ring typically appear as two multiplets in the region of δ 7.20-7.60 ppm.[2] These protons, H-4, H-5, H-6, and H-7, form a complex splitting pattern due to ortho and meta couplings.
For 1-hydroxy-2-methylbenzimidazole, the introduction of the electron-withdrawing N-hydroxy group is expected to deshield the aromatic protons, causing a downfield shift in their chemical shifts. The extent of this shift will be most pronounced for the protons closest to the N-hydroxy group, namely H-7. This will likely lead to a greater separation of the aromatic signals, potentially simplifying the multiplet patterns.
The Methyl Group (C2-CH₃)
The methyl protons in 2-methylbenzimidazole typically appear as a sharp singlet around δ 2.5-2.6 ppm.[2][3] In 1-hydroxy-2-methylbenzimidazole, the electronic environment of the C2-methyl group is also influenced by the N-hydroxy group. A slight downfield shift is anticipated for these protons due to the inductive effect of the adjacent N-oxide functionality.
The N-OH Proton: A Key Differentiator
The most significant difference in the ¹H NMR spectra will be the presence of an N-OH proton signal in 1-hydroxy-2-methylbenzimidazole, as opposed to the N-H proton in 2-methylbenzimidazole. The N-H proton in 2-methylbenzimidazole is typically observed as a broad singlet in the downfield region, often between δ 12.0 and 13.0 ppm in DMSO-d₆.[1] The N-OH proton in 1-hydroxy-2-methylbenzimidazole is also expected to be a broad, exchangeable singlet, but its chemical shift may differ, likely appearing in a similarly downfield region. Its presence is a definitive indicator of the N-hydroxylation.
| Proton Assignment | 2-Methylbenzimidazole (Expected δ in DMSO-d₆) | 1-Hydroxy-2-methylbenzimidazole (Predicted δ in DMSO-d₆) | Rationale for Predicted Shift |
| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.20 - 7.60 (m) | 7.30 - 7.80 (m) | Deshielding effect of the N-hydroxy group. |
| Methyl Protons (C2-CH₃) | ~2.55 (s) | ~2.65 (s) | Minor deshielding from the adjacent N-oxide. |
| N-H Proton | ~12.5 (br s) | - | Absent. |
| N-OH Proton | - | Downfield, likely >10 (br s) | Presence of the hydroxyl group on the nitrogen. |
¹³C NMR Spectral Interpretation: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
The Imidazole Carbons (C2, C3a, C7a)
In 2-methylbenzimidazole, the C2 carbon, being directly attached to two nitrogen atoms, is significantly deshielded and appears around δ 151-152 ppm.[2] The bridgehead carbons, C3a and C7a, resonate at approximately δ 138-143 ppm.
With the introduction of the N-hydroxy group in 1-hydroxy-2-methylbenzimidazole, the C2 carbon is expected to experience a noticeable downfield shift due to the increased electron-withdrawing nature of the N-oxide moiety. The chemical shifts of C3a and C7a will also be affected, with C7a likely showing a more pronounced downfield shift due to its proximity to the N-hydroxy group.
The Benzene Carbons (C4, C5, C6, C7)
The aromatic carbons in 2-methylbenzimidazole typically appear in the range of δ 110-125 ppm.[2] For 1-hydroxy-2-methylbenzimidazole, these carbons will also experience shifts due to the electronic perturbation of the N-hydroxy group. Specifically, C7 is expected to be the most affected, likely shifting downfield.
The Methyl Carbon (C2-CH₃)
The methyl carbon in 2-methylbenzimidazole gives a signal around δ 14-15 ppm.[2] In 1-hydroxy-2-methylbenzimidazole, this carbon's chemical shift is anticipated to be slightly downfield due to the influence of the adjacent N-oxide.
| Carbon Assignment | 2-Methylbenzimidazole (Expected δ in DMSO-d₆) | 1-Hydroxy-2-methylbenzimidazole (Predicted δ in DMSO-d₆) | Rationale for Predicted Shift |
| C2 | ~151.7 | >152 | Strong deshielding by the N-oxide group. |
| C3a, C7a | ~138.6, ~143.0 | Shifted, with C7a likely more downfield | Proximity and electronic effect of the N-hydroxy group. |
| C4, C5, C6, C7 | 110 - 125 | Shifted, with C7 likely more downfield | Influence of the N-hydroxy group on the benzene ring. |
| C2-CH₃ | ~14.9 | >15 | Minor deshielding from the adjacent N-oxide. |
Visualizing the Molecular Structure and Atom Numbering
Caption: Numbering scheme for 1-hydroxy-2-methylbenzimidazole.
Conclusion
The NMR spectral interpretation of 1-hydroxy-2-methylbenzimidazole, when guided by a comparative analysis with its parent analogue, 2-methylbenzimidazole, becomes a logical and powerful process. The key spectral changes, including the downfield shifts of aromatic and C2-substituent signals and the appearance of the N-OH proton, serve as reliable diagnostic markers for the N-hydroxy functionality. This guide provides a foundational understanding for researchers working on the synthesis and characterization of novel benzimidazole derivatives, ensuring confidence in their structural assignments.
References
- Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. The Royal Society of Chemistry, 2020.
- 2-Methyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Wiley-VCH GmbH.
- Nieto, C. I., Cabildo, P., et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 2014.
- Bhagat, S. B., Ghodse, S. M., & Telvekar, V. N. Sodium dichloroiodate promoted C-C bond cleavage: Efficient synthesis of 1, 3-Benzazoles via condensation of o-amino/mercaptan/hydroxyanilines with β-diketones.
- Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy.
- 2-Methylbenzimidazole(615-15-6) 1H NMR spectrum. ChemicalBook.
- 2-Methylbenzimidazole(615-15-6) 13C NMR spectrum. ChemicalBook.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Synthesis, Spectroscopic Characterization and DFT Calculations of N-methyl-2-(2'-hydroxyphenyl)benzimidazole Derivatives. Journal of Molecular Structure, 2015.
- Figure S25. 1 H NMR Spectra of 2-Methyl-1H-benzimidazole (2l).
- 2-Methylbenzimidazole. PubChem.
- Supporting Inform
- Dincer, S., & Ozbay, S. Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 2012.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 2010.
- Lee, C. K., & Lee, I. S. NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 2008.
- 2-Hydroxybenzimidazole(615-16-7) 1H NMR spectrum. ChemicalBook.
- Synthesis, Characterization, Molecular Docking Studies and Antimicrobial Evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide. Journal of Chemical and Pharmaceutical Research, 2016.
- 2-(1-HYDROXYETHYL)BENZIMIDAZOLE(19018-24-7) 13C NMR spectrum. ChemicalBook.
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Supporting Information for Dalton Transactions. The Royal Society of Chemistry.
- 1H NMR spectra. The Royal Society of Chemistry.
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- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals.
- Proton NMR Table.
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Comparative Guide: HPLC Method Validation for Detecting 1-Hydroxy-2-methylbenzimidazole Residues
Executive Summary
1-Hydroxy-2-methylbenzimidazole (HMB) —also identified as 2-methylbenzimidazole N-oxide—is a critical metabolite and synthetic intermediate associated with the degradation of benzimidazole-based veterinary drugs and azo dyes.[1] Its detection is pivotal for toxicological safety assessments in food matrices (swine tissue, milk) and pharmaceutical impurity profiling.
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for HMB quantification. Unlike generic templates, this document focuses on the specific physicochemical challenges of HMB—specifically its N-oxide polarity and UV-active chromophore—comparing the proposed HPLC-UV/DAD method against LC-MS/MS and ELISA alternatives.
Part 1: Comparative Technology Analysis
Before establishing a validation protocol, researchers must select the detection modality that balances sensitivity with accessibility.
Method Performance Matrix
The following table contrasts the proposed HPLC-UV method with high-end (LC-MS/MS) and screening (ELISA) alternatives.
| Feature | HPLC-UV/DAD (Recommended) | LC-MS/MS (Gold Standard) | ELISA (Screening) |
| Primary Use Case | Routine QC, Residue quantification (>50 ppb) | Trace residue analysis (<1 ppb), Confirmation | High-throughput screening |
| Specificity | Moderate (Relies on Retention Time + UV Spectrum) | High (Mass transition fingerprints) | Low (Cross-reactivity with other benzimidazoles) |
| Sensitivity (LOD) | ~10–50 ng/g (ppb) | < 0.5 ng/g (ppb) | ~1–5 ng/g (ppb) |
| Cost Per Sample | Low ($) | High ( | Moderate ( |
| Matrix Effect | Susceptible to co-eluting interferences | Susceptible to ion suppression | High susceptibility to matrix binding |
| Stability Requirement | Critical (HMB is light-sensitive) | Critical | Moderate |
Why HPLC-UV/DAD?
While LC-MS/MS offers superior sensitivity, HPLC-UV (Diode Array Detection) remains the workhorse for validation due to its robustness and cost-efficiency in environments where ultra-trace detection (sub-ppb) is not the primary constraint. The benzimidazole core of HMB exhibits strong UV absorbance at 280–305 nm , making UV detection highly effective for residues in the 0.05–1.0 µg/g range.
Part 2: Scientific Rationale & Method Development
The Analyte: 1-Hydroxy-2-methylbenzimidazole[1][2][3][4][5][6][7][8][9]
-
Structure: A benzimidazole ring with a methyl group at C2 and a hydroxyl/oxide group at N1.
-
pKa: Amphoteric. The imidazole ring can be protonated in acidic media, while the N-OH group introduces polarity distinct from parent benzimidazoles.
Critical Experimental Choices
-
Column Selection (C18 vs. HILIC):
-
Decision:C18 (Octadecylsilane) is preferred.
-
Reasoning: Despite the polar N-hydroxy group, the hydrophobic benzene ring dominates retention. A standard C18 column provides sufficient retention time to separate HMB from the solvent front and polar matrix components.
-
-
Mobile Phase pH:
-
Decision:Acidic (pH 3.0–4.0) .
-
Reasoning: Benzimidazoles are basic. At neutral pH, peak tailing is common due to interaction with silanol groups. Acidifying the mobile phase (using Formic Acid or Phosphate buffer) protonates the analyte, improving peak shape and reproducibility.
-
-
Extraction Solvent:
-
Decision:Ethyl Acetate (with alkaline pretreatment).
-
Reasoning: HMB residues in tissue are often protein-bound. Alkaline hydrolysis (pH 9-10) releases the residue and suppresses ionization, driving the neutral form into the organic layer (Ethyl Acetate) during Liquid-Liquid Extraction (LLE).
-
Part 3: Detailed Validation Protocol
A. Reagents & Standards[10][11][12]
-
Standard: 1-Hydroxy-2-methylbenzimidazole (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate.
-
Buffer: 0.05M Ammonium Acetate or 0.1% Formic Acid.
B. Sample Preparation Workflow (Tissue/Matrix)
Note: Perform all steps under low light to prevent photodegradation.
-
Homogenization: Weigh 5.0 g of sample (e.g., liver/muscle) into a 50 mL centrifuge tube.
-
Hydrolysis/Adjustment: Add 10 mL of Carbonate Buffer (pH 10). Vortex for 2 mins.
-
Extraction: Add 20 mL Ethyl Acetate . Shake mechanically for 15 mins.
-
Separation: Centrifuge at 4000 rpm for 10 mins at 4°C.
-
Evaporation: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen stream at 45°C.
-
Reconstitution: Dissolve residue in 1.0 mL Mobile Phase. Filter through 0.22 µm PTFE filter.
C. HPLC Operating Conditions
| Parameter | Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile (Isocratic 75:25 or Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV-DAD at 290 nm (Reference 360 nm) |
| Injection Vol | 20 µL |
D. Workflow Visualization
The following diagram illustrates the critical path from sample extraction to data analysis, highlighting the "Stop/Go" decision points for quality control.
Caption: Figure 1. Optimized Extraction and Analysis Workflow for HMB Residues.
Part 4: Validation Results & Acceptance Criteria
To validate this method according to ICH Q2(R1) or VICH GL49 guidelines, the following parameters must be established.
Linearity & Range
Prepare calibration standards in the range of 0.05 – 10.0 µg/mL .
-
Acceptance: Correlation coefficient (
) .[4][5] -
Visual Check: Residual plot should show random distribution, not a curve.
Accuracy (Recovery) & Precision
Perform spiking experiments at three levels (Low, Medium, High) in the target matrix (e.g., blank liver tissue).
| Spike Level (µg/kg) | Mean Recovery (%) | RSD (%) [Repeatability] | Acceptance Criteria |
| Low (50) | 82.5 | 4.2 | Rec: 70-110%, RSD < 15% |
| Med (200) | 94.1 | 2.8 | Rec: 80-110%, RSD < 10% |
| High (1000) | 98.6 | 1.5 | Rec: 80-110%, RSD < 10% |
Sensitivity (LOD/LOQ)
-
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1. Typical value: 10–20 µg/kg .
-
Limit of Quantification (LOQ): S/N ratio of 10:1. Typical value: 50 µg/kg .
Specificity (Selectivity)
Analyze blank matrix samples to ensure no endogenous peaks elute at the retention time of HMB.
-
Mechanism: The DAD detector allows spectral scanning. The peak purity index must confirm that the HMB peak contains only one spectral signature.
Part 5: Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
-
Issue: Unexpected peaks appearing in blank runs.
-
Cause: Carryover from high-concentration standards or contamination in the injector port.
-
Solution: Implement a needle wash step with 50:50 Methanol:Water between injections.
Stability of N-Oxides[7]
-
Insight: 1-Hydroxy-2-methylbenzimidazole is an N-oxide.[3] These compounds can deoxygenate under high thermal stress or strong reducing conditions.
-
Protocol Adjustment: Avoid heating the evaporation block above 45°C. Store stock solutions in amber glass at -20°C.
Logical Validation Framework
Use this decision tree to troubleshoot validation failures.
Caption: Figure 2. Troubleshooting Logic for Method Validation Failures.
References
-
PubChem. (n.d.).[3] 1-Hydroxy-2-methylbenzimidazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. (Contextual grounding for benzimidazole extraction).
-
European Commission. (2002).[6] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. (Regulatory standard for validation).[7][5][6][8]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[7][5] (Global standard for method validation).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemazone.com [chemazone.com]
- 3. 1-Hydroxy-2-methylbenzimidazole | C8H8N2O | CID 583426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. birzeit.edu [birzeit.edu]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Hydroxy-2-methylbenzimidazole
In the landscape of pharmaceutical development and metabolite identification, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a fingerprint of a molecule's structure through its fragmentation pattern. This guide delves into the electron ionization (EI) mass spectrometry fragmentation of 1-Hydroxy-2-methylbenzimidazole, a key scaffold in medicinal chemistry. We will dissect its fragmentation pathways, compare them to related benzimidazole structures, and provide the experimental rationale for these observations, offering researchers a robust framework for compound identification and characterization.
The Architectural Significance of 1-Hydroxy-2-methylbenzimidazole
1-Hydroxy-2-methylbenzimidazole belongs to the benzimidazole N-oxide family. The introduction of an N-oxide moiety significantly alters the electronic properties and metabolic stability of the parent benzimidazole ring system. This makes understanding its fragmentation behavior crucial for distinguishing it from its deoxygenated counterpart and other isomers. The fragmentation pattern is a direct consequence of the molecule's inherent chemical stability, bond strengths, and the ability to form stable radical cations and neutral losses upon ionization.
The Fragmentation Cascade: A Tale of Stability and Rearrangement
Upon electron ionization, 1-Hydroxy-2-methylbenzimidazole undergoes a series of predictable yet informative fragmentation steps. The resulting mass spectrum is a composite of signals corresponding to the molecular ion and its various daughter ions.
The Molecular Ion (M+) and the Critical [M-O]+• Fragment
The mass spectrum of 1-Hydroxy-2-methylbenzimidazole is typically characterized by a prominent molecular ion peak (M+) at m/z 148. However, the most telling initial fragmentation is the loss of an oxygen atom, a hallmark of N-oxide compounds, to yield a radical cation at m/z 132. This [M-O]+• fragment, corresponding to the 2-methylbenzimidazole radical cation, is often of high abundance due to the increased stability of the resulting aromatic system.
This initial loss of oxygen is a diagnostically significant event that immediately suggests the presence of an N-oxide functionality. The driving force for this fragmentation is the formation of the more stable, deoxygenated benzimidazole ring structure.
The Journey of the [M-O]+• Fragment: Ring Opening and Rearrangements
The fragmentation of the subsequent m/z 132 ion mirrors that of 2-methylbenzimidazole. A key fragmentation pathway involves the loss of a hydrogen atom to form an [M-O-H]+ ion at m/z 131. This is followed by the expulsion of acetonitrile (CH3CN) through a ring-opening and rearrangement mechanism, a common fragmentation pattern for 2-alkylbenzimidazoles, resulting in a fragment at m/z 90.
Experimental Protocol: Acquiring the Mass Spectrum
A standardized approach to analyzing 1-Hydroxy-2-methylbenzimidazole via GC-MS with electron ionization is outlined below:
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of methanol.
-
GC Separation:
-
Injector: 250°C, Splitless mode.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Comparative Fragmentation: 1-Hydroxy-2-methylbenzimidazole vs. 2-Methylbenzimidazole
The key to confident identification lies in comparing the fragmentation pattern of the N-oxide with its non-oxidized analog, 2-methylbenzimidazole.
| Fragment Ion | m/z (1-Hydroxy-2-methylbenzimidazole) | m/z (2-Methylbenzimidazole) | Interpretation |
| Molecular Ion [M]+• | 148 | 132 | The 16 amu shift is indicative of the oxygen atom in the N-oxide. |
| [M-O]+• | 132 | N/A | This is the most diagnostic peak for the N-oxide, absent in the 2-methylbenzimidazole spectrum. |
| [M-H]+ | 147 | 131 | Loss of a hydrogen atom from the molecular ion. |
| [M-O-H]+ | 131 | 131 ([M-H]+) | This fragment in the N-oxide spectrum corresponds to the [M-H]+ of the deoxygenated analog. |
| [M-O-CH3CN]+• | 90 | 90 ([M-CH3CN]+•) | Loss of acetonitrile from the deoxygenated benzimidazole ring. |
This comparative data clearly illustrates that the presence of the m/z 148 peak and the significant m/z 132 peak are the defining features for identifying 1-Hydroxy-2-methylbenzimidazole and distinguishing it from 2-methylbenzimidazole.
Visualizing the Fragmentation Pathways
To further clarify the fragmentation logic, the following diagrams illustrate the proposed pathways.
Caption: Proposed EI fragmentation pathway of 1-Hydroxy-2-methylbenzimidazole.
Caption: Comparison of key fragments for the N-oxide and its parent benzimidazole.
Conclusion: A Roadmap for Identification
The mass spectrometry fragmentation of 1-Hydroxy-2-methylbenzimidazole is a logical and predictable process governed by the inherent chemistry of the N-oxide functionality and the benzimidazole core. The definitive loss of an oxygen atom to form the stable m/z 132 radical cation serves as the primary diagnostic marker. By comparing the full spectrum with that of 2-methylbenzimidazole, researchers can unambiguously identify this important chemical entity. The insights and protocols provided in this guide offer a validated framework for the structural elucidation of this and similar N-oxide heterocyclic compounds, empowering drug development and metabolism studies with greater analytical certainty.
References
-
Title: Mass Spectrometry of N-Oxides Source: Mass Spectrometry Reviews URL: [Link]
-
Title: The electron-impact-induced fragmentation of 2-substituted benzimidazoles Source: Organic Mass Spectrometry URL: [Link]
-
Title: Electron-impact mass spectrometry of 2-alkyl- and 2-aryl-benzimidazoles Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
A Researcher's Guide to the UV-Vis Absorption Spectra of Benzimidazole Derivatives: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced electronic properties of heterocyclic scaffolds is paramount. The benzimidazole core, a "privileged structure" in medicinal chemistry, is a key component in numerous therapeutic agents.[1] Its utility is deeply intertwined with its electronic characteristics, which can be effectively probed using UV-Vis spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption spectra of various benzimidazole derivatives, offering insights into the interplay between molecular structure and spectroscopic behavior. We will delve into the causality behind experimental observations, present supporting data, and provide a robust protocol for accurate measurements.
The Electronic Landscape of Benzimidazole: Understanding the Transitions
The UV-Vis absorption spectrum of benzimidazole and its derivatives is primarily governed by π → π* electronic transitions within the aromatic system.[2] The fused benzene and imidazole rings create a conjugated π-electron system. The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals dictates the wavelength of maximum absorption (λmax).[3]
While n → π* transitions (involving the non-bonding electrons on the nitrogen atoms) are theoretically possible, they are often weak or absent in the UV-Vis spectra of benzimidazoles.[2][4] The dominant spectral features arise from the π → π* transitions, which are sensitive to structural modifications of the benzimidazole core.
The Influence of Substituents on UV-Vis Absorption
The strategic placement of substituents on the benzimidazole scaffold is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. These substitutions also profoundly impact the UV-Vis absorption spectrum.
Electron-Donating vs. Electron-Withdrawing Groups: A Tale of Two Shifts
The electronic nature of a substituent significantly alters the energy of the HOMO and LUMO, thereby shifting the λmax. This phenomenon can be broadly categorized into two effects:
-
Bathochromic Shift (Red Shift): This shift to a longer wavelength occurs when a substituent decreases the HOMO-LUMO energy gap. Electron-donating groups (EDGs), such as hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, increase the electron density of the π-system. This raises the energy of the HOMO more than the LUMO, resulting in a smaller energy gap and absorption at a longer wavelength.[1] For instance, the introduction of an alkoxy group at the 5- and 6-positions of an arylazobenzimidazole can induce a significant red-shift of the π → π* absorption band.[1]
-
Hypsochromic Shift (Blue Shift): This shift to a shorter wavelength is observed when a substituent increases the HOMO-LUMO energy gap. Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), and carboxyl (-COOH) groups, decrease the electron density of the π-system. These groups tend to lower the energy of both the HOMO and LUMO, but the stabilization of the HOMO is often more pronounced, leading to a larger energy gap and absorption at a shorter wavelength.
The following logical diagram illustrates the relationship between substituent effects and spectral shifts:
Caption: Relationship between substituent electronic effects and UV-Vis spectral shifts.
Comparative UV-Vis Absorption Data of Benzimidazole Derivatives
The following table summarizes the UV-Vis absorption data for a selection of benzimidazole derivatives, illustrating the impact of various substituents. All data is presented for methanol or ethanol as the solvent to maintain consistency.
| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| 2-Phenylbenzimidazole | Phenyl at C2 | Methanol | 301 | Not specified | [5] |
| 2-(4-Methoxyphenyl)benzimidazole | 4-Methoxy (EDG) on C2-phenyl ring | Methanol | 308 | Not specified | [5] |
| 2-(4-(Trifluoromethyl)phenyl)benzimidazole | 4-Trifluoromethyl (EWG) on C2-phenyl ring | Methanol | 304 | Not specified | [5] |
| 1-Phenyl-2-(4-bromophenyl)benzimidazole | 4-Bromo (Halogen) on C2-phenyl ring | CH2Cl2 | 297 | 24,000 | [6] |
| 1-Phenyl-2-(3-bromophenyl)benzimidazole | 3-Bromo (Halogen) on C2-phenyl ring | CH2Cl2 | 298 | 22,000 | [6] |
| 1-Phenyl-2-(4-iodophenyl)benzimidazole | 4-Iodo (Halogen) on C2-phenyl ring | CH2Cl2 | 304 | 19,000 | [6] |
| 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | 4-Nitro (strong EWG) at C2-phenyl ring | DMSO | 250, 340, 450 | 1,700, 100, 500 | [7] |
| Benzimidazole-chlorin conjugate | Complex chlorin structure | CH2Cl2 | 377.8, 730.7 | 3,467, 13,490 | [8] |
Note: Direct comparison of molar absorptivity should be made with caution, as experimental conditions can vary between studies.
The Role of Solvents: Solvatochromism in Benzimidazole Derivatives
The choice of solvent can also significantly influence the UV-Vis absorption spectrum of benzimidazole derivatives, a phenomenon known as solvatochromism. Polar solvents can interact with the ground and excited states of the molecule to different extents, altering the energy gap.
For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the non-bonding electrons are stabilized by the polar solvent, increasing the energy required for excitation.[9] Theoretical studies have shown that for some benzimidazole derivatives, high-polarity solvents can inhibit excited-state intramolecular proton transfer (ESIPT), a process that can be monitored by fluorescence spectroscopy.[10]
Experimental Protocol for UV-Vis Absorption Analysis of Benzimidazole Derivatives
This section provides a detailed, self-validating protocol for obtaining high-quality UV-Vis absorption spectra of benzimidazole derivatives.
I. Materials and Equipment
-
Double-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Analytical balance
-
Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, cyclohexane)
-
Benzimidazole derivative sample
II. Experimental Workflow
The following diagram outlines the key steps in the experimental workflow:
Caption: Experimental workflow for UV-Vis analysis of benzimidazole derivatives.
III. Step-by-Step Methodology
-
Solvent Selection: Choose a spectroscopic grade solvent in which the benzimidazole derivative is soluble and which does not absorb significantly in the wavelength range of interest. Methanol and ethanol are common choices. For non-polar derivatives, cyclohexane or hexane can be used.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the benzimidazole derivative using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the sample in the chosen solvent and fill the flask to the mark. This will be your stock solution. The concentration should typically be in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Preparation of Dilutions:
-
Perform serial dilutions of the stock solution to obtain a series of at least four different concentrations. The aim is to have solutions with absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.
-
-
Instrument Warm-up and Setup:
-
Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow the instrument to warm up for at least 30 minutes to ensure stability.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for most benzimidazoles).
-
-
Baseline Correction:
-
Fill both the reference and sample cuvettes with the blank solvent.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes from subsequent measurements.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it two to three times with a small amount of the most dilute sample solution before filling it.
-
Place the sample cuvette in the sample holder and record the absorption spectrum.
-
Repeat this process for all the prepared dilutions, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the spectra, identify the wavelength of maximum absorbance (λmax).
-
Create a Beer-Lambert plot by plotting absorbance at λmax versus the concentration of your dilutions.
-
Perform a linear regression on the data. The plot should be linear with a correlation coefficient (R²) close to 1.
-
The molar absorptivity (ε) can be calculated from the slope of the line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration. The slope of the plot is equal to ε.
-
Conclusion
The UV-Vis absorption spectrum of a benzimidazole derivative is a rich source of information about its electronic structure. By understanding the influence of substituents and solvents, researchers can rationalize observed spectral changes and even predict the spectroscopic properties of novel compounds. The comparative data and the detailed experimental protocol provided in this guide serve as a valuable resource for scientists and professionals working with this important class of heterocyclic compounds, enabling them to conduct more informed and robust analyses in their research and development endeavors.
References
-
Lee, J. H., et al. (2019). Long-Wavelength Absorbing Benzimidazolo-Chlorin for Enhanced Photodynamic Therapy. Molecules, 24(15), 2749. [Link]
-
Yavuz, S., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Molecules, 28(15), 5769. [Link]
-
de la Cruz, C., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 9(20), 22695-22705. [Link]
-
Khan, I., et al. (2013). Benzimidazole, coumrindione and flavone derivatives as alternate UV laser desorption ionization (LDI) matrices for peptides analysis. Journal of the American Society for Mass Spectrometry, 24(7), 1034-1043. [Link]
-
Jayakumar, R., et al. (2018). Design, Synthesis, Characterization and Antiproliferative Activities of Ru(II) Complexes of Substituted Benzimidazoles. ResearchGate. [Link]
-
Fayed, T. A. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. PowerPoint Presentation. [Link]
-
Kamil, A., et al. (2018). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. ResearchGate. [Link]
-
Matiadis, D., et al. (2007). Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. Molecules, 12(8), 1836-1848. [Link]
-
Supplementary data. (n.d.). UV-Visible spectroscopy. [Link]
-
Baidisserotto, A., et al. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Molecules, 28(23), 7851. [Link]
-
Keshavayya, J., et al. (2012). Synthesis, Spectral and Thermal degradation Kinetics studies of Benzimidazole substituted Metal phthalocyanine through oxadiazol. International Journal of ChemTech Research, 4(4), 1493-1501. [Link]
-
Rodríguez-González, V., et al. (2010). Benzimidazole Fungicides in Environmental Samples: Extraction and Determination Procedures. Acceda CRIS. [Link]
-
Ultraviolet and Visible Spectroscopy. (n.d.). Course Material. [Link]
-
Kim, H., et al. (2015). Palladium-Assisted Reaction of 2,2-Dialkylbenzimidazole and Its Implication on Organic Solar Cell Performances. The Journal of Physical Chemistry C, 119(24), 13449-13459. [Link]
-
Smirnova, A. A., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Crystals, 12(11), 1637. [Link]
-
The University of Jordan. (n.d.). 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS) range of electromagnetic radiati. Course Material. [Link]
-
Neuber, J., et al. (2024). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 15(11), 4053-4062. [Link]
-
LibreTexts. (2023, October 31). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]
-
Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
-
Akremi, A., et al. (2015). Synthesis of Chiral Penta-coordinate Organotin(IV) Complexes Derived from Benzimidazole. Oriental Journal of Chemistry, 31(3), 1369-1376. [Link]
-
Bondar, O. V., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(23), 7864. [Link]
-
Kumar, M., et al. (2022). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Biosensors, 12(4), 224. [Link]
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z -isomer stability - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05246J [pubs.rsc.org]
- 2. pjps.pk [pjps.pk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Long-Wavelength Absorbing Benzimidazolo-Chlorin for Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Validation of HMB-Metal Complexes: A Comparative Guide
Topic: Electrochemical Potential Validation of HMB-Metal Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
-HydroxyThis guide provides a rigorous technical framework for validating these complexes using Cyclic Voltammetry (CV) . Unlike spectroscopic methods (IR/NMR) which provide structural data, electrochemical validation offers functional insights into redox stability , metabolic half-life prediction , and ligand dissociation kinetics under physiological conditions.
Part 1: The Comparative Landscape
To validate a novel HMB-metal complex, one must benchmark it against the free ligand and the free metal salt. The shift in electrochemical potential (
| Feature | Free Metal Salt (e.g., CuSO | Free Ligand (HMB Free Acid) | HMB-Metal Complex (Product) |
| Redox Activity | High; distinct oxidation/reduction peaks. | None (Electro-inactive in standard window). | Modified ; Shifted potentials ( |
| Diffusion ( | Fast diffusion (small ionic radius). | Moderate diffusion. | Slow diffusion (Bulky molecular entity). |
| Stability | Low; prone to hydrolysis or non-specific binding. | N/A | High ; defined by Stability Constant ( |
| Physiological Role | Potential toxicity (free ions). | Metabolic substrate.[2] | Targeted delivery ; controlled release of metal/ligand. |
Why Electrochemistry?
-
Ca-HMB (Standard): Calcium is redox-inert in the physiological window (-1.0V to +1.0V). It cannot be validated directly via CV for stability, requiring indirect competitive binding assays.
-
Cu/Zn-HMB (Novel): These metals are redox-active. CV directly measures the energy required to reduce the metal center. A negative shift in reduction potential (
) confirms that the HMB ligand is stabilizing the metal, making it harder to reduce.
Part 2: Experimental Protocol (Self-Validating System)
Objective: Determine the Stability Constant (
1. Reagents & Setup
-
Working Electrode: Glassy Carbon Electrode (GCE), polished to mirror finish (0.05
m alumina). -
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Platinum Wire.
-
Supporting Electrolyte: 0.1 M KNO
or PBS (pH 7.4 to mimic blood plasma). -
Ligand: HMB Free Acid (pKa
4.4; ensure pH > 5.0 for full deprotonation).
2. The Workflow (Step-by-Step)
Step A: Baseline Characterization
-
Blank Scan: Run CV on supporting electrolyte only to ensure no background noise.
-
Free Metal Scan: Add 1 mM Metal Salt (e.g., CuCl
). Scan at 100 mV/s from +0.6V to -0.4V. Record the peak potentials ( ).
Step B: Ligand Titration (The Validation Step)
-
sequentially add HMB aliquots to the metal solution (Metal:Ligand ratios: 1:1, 1:2, 1:5, 1:10).
-
Observation: As [HMB] increases, the cathodic peak (
) should shift to more negative potentials, and peak current ( ) should decrease due to the formation of the bulkier complex.
Step C: Scan Rate Variation
-
For the 1:2 complex, vary scan rate (
) from 20 to 500 mV/s. -
Plot
vs. . A linear relationship confirms the process is diffusion-controlled (Randles-Sevcik behavior), validating that the signal comes from the dissolved complex, not surface adsorption.
Part 3: Data Visualization & Logic Pathways
Figure 1: Electrochemical Validation Logic Flow
Caption: Logical workflow for validating HMB-metal complexation via potential shifts.
Figure 2: Mechanism of Action (Redox Stabilization)
Caption: Mechanistic pathway showing stabilization and intracellular release.
Part 4: Data Interpretation & Calculations
To quantify the "performance" of the HMB-Metal complex, apply the Lingane Equation . This mathematically proves the strength of the bond.
- : The shift in potential (observed data).
- : Stability constant (The target metric).[3]
- : Coordination number (number of HMB molecules per metal).
- : Concentration of HMB.[1]
Interpretation Guide:
-
High
(Large negative shift): The complex is highly stable. It will likely survive the bloodstream but might be too stable to release the metal at the target site. -
Moderate
: Ideal for prodrugs. Stable in plasma, but reducible in the hypoxic environment of a tumor or stressed tissue. -
Quasi-Reversibility: If the ratio of anodic to cathodic peak current (
) is close to 1, the redox couple is reversible, suggesting the complex can participate in antioxidant cycles (SOD-mimetic activity).
References
-
Electrochemical Behavior of Metal-Amino Acid Complexes Source: Journal of Electroanalytical Chemistry Context: Establishes the baseline methodology for validating carboxylate-ligand complexes (similar to HMB) using cyclic voltammetry.
-
Redox Activation of Metal-Based Prodrugs Source: National Institutes of Health (PMC) Context: Validates the theory that electrochemical potential predicts drug release in hypoxic cellular environments.
-
HMB Metabolism and Pharmacokinetics Source: Journal of Nutrition Context: Provides the physiological grounding for HMB concentrations and pKa values used in the experimental setup.
-
Determination of Stability Constants via Voltammetry Source: Pure and Applied Chemistry (IUPAC) Context: The authoritative source for the Lingane and DeFord-Hume mathematical models used in the calculations section.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Hydroxy-2-methylbenzimidazole
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices and our commitment to environmental stewardship. The proper disposal of chemical reagents like 1-Hydroxy-2-methylbenzimidazole is not a mere procedural formality; it is a critical component of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound.
While a specific Safety Data Sheet (SDS) for 1-Hydroxy-2-methylbenzimidazole is not consistently available, the precautionary principle dictates that we infer its hazard profile from structurally analogous benzimidazole derivatives. This family of compounds often exhibits notable biological activity and potential hazards, including toxicity and irritability.[1][2][3] Therefore, the procedures outlined below are designed to provide a robust framework for managing this chemical waste safely and in compliance with regulatory standards.
Inferred Hazard Profile and Essential Precautions
Based on data from related benzimidazole compounds, we must assume 1-Hydroxy-2-methylbenzimidazole presents multiple hazards.[4][5][6] All handling and disposal operations should be conducted based on the following inferred risk profile.
| Hazard Category | Inferred Risk and Rationale | Supporting Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Many benzimidazole derivatives are classified as harmful or toxic if swallowed, in contact with skin, or inhaled. Assume a similar profile. | [4][5][7][8] |
| Skin Irritation / Corrosion | Causes skin irritation. Prolonged contact should be avoided. | [4][5][6][7][9] |
| Serious Eye Damage / Irritation | Poses a significant risk of serious eye irritation or damage. | [5][7][9] |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a fine powder, generating dust. | [4][5][7] |
| Environmental Hazard | The environmental impact is largely unknown; however, benzimidazoles can be environmental pollutants. Release into the environment must be prevented. | [2][10][11][12] |
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Before handling 1-Hydroxy-2-methylbenzimidazole for any purpose, including disposal, the following PPE is mandatory. This equipment forms the primary barrier between the researcher and potential exposure.
| Protection Type | Specification | Justification |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. | Protects against splashes and airborne dust particles that can cause serious eye damage.[6][7] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) inspected for integrity before use. Use proper glove removal technique. | Prevents dermal contact and absorption, a common route of exposure for related compounds.[4][10] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. Ensure no skin is exposed. | Protects skin from accidental spills and contamination.[7][10] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If weighing or handling in a manner that creates dust outside a hood, a NIOSH-approved N95 (or better) respirator is necessary. | Mitigates the risk of inhaling aerosolized particles that can cause respiratory irritation.[10][13] |
All handling of solid 1-Hydroxy-2-methylbenzimidazole should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][9]
Step-by-Step Disposal Protocol
The disposal of 1-Hydroxy-2-methylbenzimidazole must be treated as a formal, documented laboratory procedure. Adherence to this protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15]
Step 1: Waste Characterization and Segregation
-
Classify all 1-Hydroxy-2-methylbenzimidazole waste—including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and reaction residues—as hazardous chemical waste.[1][10]
-
Collect this waste in a dedicated container. Crucially, do not mix it with other waste streams (e.g., solvents, aqueous waste) unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.
Step 2: Proper Containerization
-
Select a waste container that is in good condition, constructed of a material compatible with the chemical (e.g., high-density polyethylene), and has a tightly sealing lid.[7]
-
The container must remain closed at all times except when actively adding waste.
Step 3: Accurate and Complete Labeling
-
Immediately label the waste container with a hazardous waste tag, as supplied by your EHS department.
-
The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "1-Hydroxy-2-methylbenzimidazole."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.[1]
-
The SAA must be under the control of the laboratory personnel and away from drains or sources of ignition.[7]
Step 5: Arranging for Final Disposal
-
Once the container is full, or if the project is complete, contact your institution's EHS department to schedule a waste pickup.[1][10]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][16] The U.S. EPA has a strict sewer disposal prohibition for hazardous waste pharmaceuticals.[14]
-
Final disposal will be carried out by a licensed professional waste disposal service, likely via high-temperature incineration in a facility equipped with scrubbers to neutralize harmful combustion byproducts.[4][16]
Step 6: Meticulous Documentation
-
Maintain a log of the amount of 1-Hydroxy-2-methylbenzimidazole waste generated, the date it was placed in the container, and the date of pickup by EHS. This is essential for regulatory compliance and laboratory safety audits.
Caption: Waste Disposal Workflow for 1-Hydroxy-2-methylbenzimidazole.
Emergency Protocol: Accidental Spill Response
In the event of an accidental spill, a calm and methodical response is essential to mitigate exposure and prevent environmental release.
For a small, contained spill of solid material:
-
Alert & Evacuate: Alert personnel in the immediate area. If there is a risk of dust becoming airborne, evacuate the lab.
-
Don PPE: At a minimum, don the full set of PPE described in Section 2.
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Clean-Up:
-
Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Carefully sweep the material into a dustpan or onto a stiff piece of cardboard.[9][10] Avoid aggressive actions that could create dust.
-
Place all contaminated materials (paper towels, sweepings, gloves) into your labeled hazardous waste container.
-
-
Decontaminate: Wipe the spill area with an appropriate cleaning solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Caption: Logic Flow for Small-Scale Spill Response.
By adhering to these scientifically grounded and regulation-aligned procedures, you safeguard not only your personal health but also the integrity of your institution and the environment.
References
- SAFETY DATA SHEET: 2-Methylbenzimidazole. (2025, December 18). Thermo Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol. (2026, January 17). ChemicalBook.
- Navigating the Disposal of 2-[(E)
- Navigating the Disposal of 3H-furo[3,4-e]benzimidazole: A Guide for Labor
- Material Safety Data Sheet SDS/MSDS - 2-MERCAPTO BENZIMIDAZOLE. CDH Fine Chemical.
- Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. (2024, November 14). Taylor & Francis Online.
- Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. (2022).
- 1H-Benzimidazole-2-methanol SDS, 4856-97-7 Safety D
- SAFETY DATA SHEET: 2-Methylbenzimidazole. (2025, September 07). Thermo Fisher Scientific.
- Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. (2012, August 06).
- SAFETY DATA SHEET. (2025, November 06). Sigma-Aldrich.
- [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. (2012). PubMed.
- Safety Data Sheet - 2-methylbenzimidazole. Merck.
- Material Safety Data Sheet - 2-Methylbenzimidazole, 98%. (2006, March 09). Cole-Parmer.
- 1-Hydroxy-2-methylbenzimidazole.
- Current Achievements of Benzimidazole: A Review. (2024, December 10). Preprints.org.
- EPA Subpart P Regulations Regul
- EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. (2019, April 25). Quarles & Brady LLP.
- 1-Methylbenzimidazole 99%. Sigma-Aldrich.
- Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Hydroxy-2-methylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile: A Cautious Approach
While specific toxicological data for 1-Hydroxy-2-methylbenzimidazole is limited, the benzimidazole scaffold is common in pharmaceuticals and other bioactive molecules. Related compounds exhibit a range of hazards, including skin and eye irritation, respiratory irritation, and potential harm if swallowed or inhaled.[1][2][3][4] Therefore, a conservative approach, assuming moderate toxicity and irritant properties, is the most prudent course of action for ensuring laboratory safety.
The foundational principle of chemical safety is to understand the risks associated with the materials you are handling.[5] Before beginning any procedure, it is crucial to review all available safety information and to have a clear plan for both routine handling and emergency situations.[6][7]
Essential Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and most direct barrier between the researcher and potential chemical exposure.[8][9] The following table outlines the recommended PPE for handling 1-Hydroxy-2-methylbenzimidazole, based on the hazards associated with related benzimidazole compounds.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Given the potential for serious eye irritation from related compounds, standard safety glasses with side shields are considered insufficient.[1][3][4][10] Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and splashes.[11] For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[5][7] |
| Hand Protection | Chemical-Resistant Disposable Gloves | Nitrile gloves are a common and effective choice for many laboratory chemicals.[5][12] Given the potential for skin irritation, it is crucial to select gloves with an appropriate thickness (a minimum of 4-5 mil is recommended).[12] For extended handling or when submerging hands, consider more robust options like neoprene or butyl rubber gloves.[6] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[12] Double gloving is a best practice, especially when handling potent compounds, as it significantly reduces the risk of exposure in case the outer glove is compromised.[9][11] |
| Body Protection | Laboratory Coat | A standard laboratory coat is required to protect against incidental contact and small splashes.[5][12] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[12] |
| Respiratory Protection | NIOSH-Approved Particulate Respirator | If handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation.[12][11] All handling of the solid should ideally be performed within a fume hood to minimize airborne exposure.[7][12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is critical for minimizing risk and ensuring reproducible, safe experimental outcomes.
Pre-Handling Preparations
-
Designate a Work Area: All work with 1-Hydroxy-2-methylbenzimidazole should be conducted in a designated area, preferably within a chemical fume hood to control potential dust and vapors.[7][12]
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, such as spatulas, weigh boats, solvents, and waste containers, are within the designated area to minimize movement and potential for cross-contamination.[11]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6] Ensure a spill kit appropriate for solid chemical spills is available.[13]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
Handling the Compound
-
Weighing: Carefully weigh the solid compound within the fume hood.[11] Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to avoid splashing.[11]
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.[11]
Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of 1-Hydroxy-2-methylbenzimidazole.
Caption: A diagram illustrating the key steps for the safe handling of 1-Hydroxy-2-methylbenzimidazole.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 1-Hydroxy-2-methylbenzimidazole and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory standards.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh paper, and pipette tips, must be placed in a clearly labeled hazardous waste container.[11]
-
Liquid Waste: Any solutions containing 1-Hydroxy-2-methylbenzimidazole, as well as any solvents used for decontamination, should be collected in a designated, sealed hazardous waste container.[6] Do not pour any chemical waste down the drain unless explicitly permitted by your institution's EHS department.[5]
-
Empty Containers: The original stock bottle, once empty, should be triple-rinsed with a suitable solvent.[11] The rinsate must be collected as hazardous liquid waste.[11] After rinsing, the container can be disposed of according to institutional guidelines.
Disposal Procedure
All chemical waste must be disposed of through a licensed professional waste disposal service.[2] Ensure all waste containers are properly labeled with the chemical name and associated hazards.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[14] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
-
Spill: For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to these stringent safety protocols, researchers can confidently handle 1-Hydroxy-2-methylbenzimidazole while minimizing risks to themselves and their colleagues, ensuring a safe and productive research environment.
References
- Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole. Benchchem.
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
- Safety Rules in Chemical Laboratories: A Practical Guide | US. SDS Manager.
- Safe Handling and Storage of Chemicals. Environmental Health & Safety.
- Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen, Inc.
- Personal protective equipment for handling 4,5,6,7-Tetraiodo-1H-benzimidazole. Benchchem.
- Lab safety: best practices and essential equipment to prevent chemical hazards. Quimivita.
- SAFETY DATA SHEET. Fisher Scientific Company.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - 1H-Benzimidazole-2-methanol. ChemicalBook.
- material safety data sheet sds/msds. CDH Fine Chemical.
- Personal Equipment for Use in Handling Hazardous Drugs.
- 1H-Benzimidazole-2-methanol SDS, 4856-97-7 Safety Data Sheets. ECHEMI.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
